Product packaging for m-PEG9-acid(Cat. No.:)

m-PEG9-acid

Cat. No.: B1193056
M. Wt: 456.5 g/mol
InChI Key: HVDSDOIAPZITDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG9-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O11 B1193056 m-PEG9-acid

Properties

Molecular Formula

C20H40O11

Molecular Weight

456.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H40O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-20(21)22/h2-19H2,1H3,(H,21,22)

InChI Key

HVDSDOIAPZITDA-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG9-acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG9-acid: Structure, Synthesis, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-propionic acid with nine ethylene glycol units (m-PEG9-acid) is a discrete and monodisperse polyethylene glycol (PEG) derivative of significant interest in the field of bioconjugation and drug delivery. Its heterobifunctional nature, featuring a terminal methoxy group and a carboxylic acid, makes it an ideal linker molecule. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing moieties.[1][2][] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a methyl-capped polyethylene glycol chain of nine repeating ethylene oxide units, terminating in a propionic acid functional group.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental settings.

PropertyValueReference
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid[4]
Molecular Formula C20H40O11[4]
Molecular Weight 456.53 g/mol
CAS Number 2576495-35-5
Appearance Colorless to pale yellow oily liquid or solid
Solubility Soluble in water and most polar organic solvents (e.g., DMSO, DMF)
Purity Typically >95%

Synthesis of this compound: A Representative Protocol

The synthesis of discrete PEG derivatives like this compound typically involves a stepwise addition of ethylene glycol units or the modification of a pre-existing monodisperse PEG alcohol. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Below is a representative, detailed protocol for the synthesis of this compound starting from commercially available m-PEG9-OH. This protocol is based on established methods for the synthesis of similar m-PEG-propionic acids.

Materials:

  • m-PEG9-OH (methoxy-nona(ethylene glycol))

  • Acrylonitrile

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Deionized water

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG9-OH (1 equivalent) in anhydrous THF. Add potassium hydroxide (1.2 equivalents) and stir the mixture at room temperature for 1 hour to form the potassium alkoxide.

  • Michael Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add acrylonitrile (1.5 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Hydrolysis: After 24 hours, add deionized water to the reaction mixture to quench the reaction. Add a solution of potassium hydroxide (e.g., 2 M aqueous solution) and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile group to a carboxylate.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and then acidify to a pH of approximately 2-3 with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. Alternatively, for PEG compounds that are difficult to handle, precipitation from a polar solvent by the addition of a non-polar solvent like diethyl ether can be an effective purification method. Complexation with magnesium chloride has also been reported as a strategy to solidify oily PEG compounds for easier handling and purification.

  • Characterization: The purity and identity of the final product should be confirmed by:

    • ¹H NMR Spectroscopy: To confirm the presence of the characteristic PEG methylene protons (around 3.6 ppm), the terminal methoxy group (around 3.38 ppm), and the methylene protons adjacent to the carboxylic acid.

    • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

    • HPLC: To assess the purity of the final compound.

Application in PROTAC Development

A primary and highly impactful application of this compound is as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound serves as a flexible and hydrophilic linker, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PROTAC utilizing an this compound linker to induce the degradation of a target protein of interest (POI).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental Workflow: PROTAC Synthesis and Evaluation

The development of a PROTAC involves a multi-step process, from the synthesis of the individual components to the final biological evaluation. The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC incorporating an this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand Synthesis of POI Ligand Conjugation1 Conjugate Linker to POI Ligand POI_Ligand->Conjugation1 E3_Ligand Synthesis of E3 Ligase Ligand Conjugation2 Conjugate Linker-POI to E3 Ligand E3_Ligand->Conjugation2 mPEG9_acid This compound (Linker) mPEG9_acid->Conjugation1 Conjugation1->Conjugation2 Purification Purification and Characterization Conjugation2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC InVitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) Final_PROTAC->InVitro_Binding Cell_Permeability Cell Permeability Assays InVitro_Binding->Cell_Permeability Degradation_Assay Western Blot for POI Degradation Cell_Permeability->Degradation_Assay Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability InVivo_Studies In Vivo Efficacy (Animal Models) Cell_Viability->InVivo_Studies

Caption: PROTAC Development Workflow.

Conclusion

This compound is a well-defined, monodisperse PEG derivative with significant utility in bioconjugation and drug development. Its defined structure and favorable physicochemical properties make it an excellent choice as a linker in the construction of complex therapeutic modalities such as PROTACs. The synthetic accessibility and the ability to impart beneficial pharmacokinetic properties to conjugated molecules ensure that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutics. This guide has provided a comprehensive overview of its structure, a representative synthesis protocol, and its application in the exciting field of targeted protein degradation.

References

An In-depth Technical Guide to m-PEG9-acid: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-acid, also known as 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid, is a monodisperse polyethylene glycol (PEG) derivative that is frequently utilized in biomedical research and drug development.[1] This heterobifunctional linker consists of a methoxy-terminated polyethylene glycol chain with nine ethylene glycol units, and a terminal carboxylic acid functional group. The hydrophilic nature of the PEG chain enhances the solubility and biocompatibility of conjugated molecules in aqueous media.[2][3][4] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, making it a valuable tool for bioconjugation.[2] This guide provides a comprehensive overview of the chemical properties, specifications, and a common experimental workflow for this compound.

Chemical Properties and Specifications

The key chemical properties and specifications for this compound are summarized in the table below, compiled from various suppliers and databases.

PropertyValueReferences
Chemical Name 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid
Synonyms This compound, mPEG8-propionic acid
CAS Number 2576495-35-5
Molecular Formula C20H40O11
Molecular Weight 456.53 g/mol
Appearance Solid powder or colorless oil
Purity >95% to ≥98%
Solubility Soluble in DMSO, DCM, THF, DMF
Storage -20°C for long-term storage

Experimental Protocol: Amide Coupling Reaction

A primary application of this compound is the conjugation to primary amines on biomolecules such as proteins, peptides, or small molecule drugs. This is typically achieved through an amide coupling reaction facilitated by a carbodiimide activator.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Quenching Reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound: Dissolve this compound, EDC, and NHS in an appropriate anhydrous organic solvent (like DMF or DMSO). The molar ratio is typically 1:1.5:1.2 (this compound:EDC:NHS).

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms an NHS-ester intermediate.

  • Conjugation: Add the activated this compound solution to the amine-containing molecule dissolved in the reaction buffer. The molar ratio of the activated PEG to the target molecule will depend on the desired degree of labeling.

  • Reaction: Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS-ester.

  • Purification: Purify the resulting PEGylated conjugate to remove unreacted PEG, reagents, and byproducts using an appropriate chromatography technique.

Visualizing the Workflow

The following diagrams illustrate the chemical activation and a typical experimental workflow for the bioconjugation of this compound.

cluster_activation Activation of this compound cluster_conjugation Bioconjugation This compound This compound Activated_PEG m-PEG9-NHS Ester This compound->Activated_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Conjugate PEGylated Conjugate Activated_PEG->Conjugate Coupling Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate

Caption: Activation and coupling of this compound.

Start Start Dissolve_Reagents Dissolve this compound, EDC, and NHS Start->Dissolve_Reagents Activate Activate Carboxyl Group (15-30 min) Dissolve_Reagents->Activate Add_to_Biomolecule Add Activated PEG to Amine-Molecule Activate->Add_to_Biomolecule React Conjugation Reaction (2-4 hours) Add_to_Biomolecule->React Quench Quench Reaction React->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Characterize Final Product Purify->Analyze

Caption: Experimental workflow for bioconjugation.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a hydrophilic linker. Its defined length and composition provide researchers with precise control over the spacing between conjugated molecules.

  • PROTACs: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker connects the target-binding ligand and the E3 ligase ligand.

  • Drug Delivery: By conjugating this compound to small molecule drugs, their solubility and pharmacokinetic profiles can be improved. The PEG chain can shield the drug from enzymatic degradation and reduce renal clearance, prolonging its circulation time.

  • Bioconjugation: This molecule is widely used to PEGylate proteins and peptides. This modification can reduce the immunogenicity of therapeutic proteins and improve their stability.

Conclusion

This compound is a versatile and well-characterized chemical tool with significant applications in the life sciences. Its defined structure, hydrophilicity, and reactive carboxylic acid group make it an ideal linker for the development of advanced therapeutics and research reagents. The provided specifications and experimental outline serve as a foundational guide for researchers and professionals working in the field of bioconjugation and drug development.

References

A Technical Guide to m-PEG9-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)-acid with nine ethylene glycol units (m-PEG9-acid), a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound is a hydrophilic polyethylene glycol (PEG) linker that possesses a terminal methoxy group and a terminal carboxylic acid. This structure allows for its covalent attachment to amine-containing molecules, thereby modifying their physicochemical properties.

PropertyValueReference
CAS Number 2576495-35-5[1][2][3]
Molecular Weight 456.53 g/mol [1][4]
Molecular Formula C20H40O11
Appearance Solid powder or colorless oil
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM, THF

Key Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, primarily in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In ADCs, the this compound linker connects a monoclonal antibody to a potent cytotoxic drug. The hydrophilic PEG spacer enhances the solubility and stability of the ADC, can reduce aggregation, and prolongs its circulation time in the bloodstream. The terminal carboxylic acid of the linker is used to attach an amine-containing drug payload.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound serves as a flexible linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The primary reaction involving this compound is the coupling of its terminal carboxylic acid to a primary amine on a target molecule. This is typically achieved through the formation of an active ester intermediate using carbodiimide chemistry.

Protocol 1: Amine Coupling using EDC/NHS in an Aqueous Environment

This protocol is suitable for the conjugation of this compound to proteins or other biomolecules in an aqueous buffer system.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Allow all reagents to equilibrate to room temperature.

  • Prepare a stock solution of this compound in DMF or DMSO.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • In a separate reaction tube, dissolve this compound in Activation Buffer.

  • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or sulfo-NHS) to the this compound solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated this compound solution to the solution containing the amine-containing molecule.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents.

Protocol 2: Amine Coupling in an Organic Solvent

This protocol is suitable for the conjugation of this compound to small molecules that are soluble in organic solvents.

Materials:

  • This compound

  • EDC or Dicyclohexylcarbodiimide (DCC)

  • NHS

  • Amine-containing molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF.

  • Add 1.5-2.0 equivalents of EDC (or DCC) and 1.2-1.5 equivalents of NHS.

  • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.

  • In a separate flask, dissolve the amine-containing molecule in anhydrous DCM or DMF.

  • Add the activated this compound solution to the amine-containing molecule solution.

  • Add 2-3 equivalents of DIPEA or TEA to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter to remove any urea byproduct if DCC was used.

  • Wash the organic solution with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the conjugate by flash column chromatography.

Visualizing the Role of this compound

The following diagrams illustrate the functional role of this compound in ADC and PROTAC mechanisms.

ADC_Mechanism cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Drug Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

PROTAC_Workflow Start PROTAC Design Synthesis PROTAC Synthesis (this compound as linker) Start->Synthesis Ternary_Complex Target Protein + PROTAC + E3 Ligase Ternary Complex Synthesis->Ternary_Complex Cellular Delivery Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation End Therapeutic Effect Degradation->End

Caption: Workflow of PROTAC-mediated protein degradation.

Amide_Coupling mPEG9_Acid This compound (R-COOH) Activated_Ester NHS-activated Ester (R-COO-NHS) mPEG9_Acid->Activated_Ester + Amine_Molecule Amine Molecule (R'-NH2) Amide_Bond Stable Amide Bond (R-CONH-R') Amine_Molecule->Amide_Bond EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Activated_Ester->Amide_Bond +

Caption: EDC/NHS mediated amide bond formation using this compound.

References

Introduction: The Role of Hydrophilicity in Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrophilicity of PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic, flexible, and hydrophilic spacers composed of repeating ethylene oxide units[1]. The process of covalently attaching these PEG chains to molecules, known as PEGylation, is a cornerstone strategy in drug development[2]. These linkers are indispensable tools in bioconjugation, connecting therapeutic payloads, proteins, or imaging agents to other molecules[3]. One of the most critical properties of a PEG linker is its hydrophilicity—its affinity for water. The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water, creating a hydration shell around the conjugated molecule[1][2]. This characteristic is paramount, as it directly influences the solubility, stability, pharmacokinetics, and immunogenicity of the final product.

This technical guide provides an in-depth exploration of the core principles of PEG linker hydrophilicity. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual models to facilitate a comprehensive understanding of how to leverage this property for designing superior therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The Chemical Foundation of PEG's Hydrophilicity

The remarkable water solubility of PEG linkers stems from their fundamental chemical structure: repeating ethylene oxide units (–CH₂–CH₂–O–). The oxygen atoms within this chain are electronegative and possess lone pairs of electrons, making them ideal hydrogen bond acceptors. When in an aqueous environment, water molecules orient themselves around the PEG chain, forming a dynamic hydration layer. This "stealth" shield of water molecules has several profound effects:

  • Increased Hydrodynamic Radius : The hydration shell effectively increases the molecule's size in solution, which reduces renal clearance and prolongs its circulation time in the bloodstream.

  • Masking Effects : This layer can mask the conjugated molecule (e.g., a hydrophobic drug or an immunogenic protein epitope) from recognition by the immune system and proteolytic enzymes, thereby reducing immunogenicity and enhancing stability.

  • Improved Solubility : For hydrophobic drugs, the high water solubility of the PEG linker is crucial. It can prevent aggregation and significantly improve the overall solubility of the conjugate, which is often a prerequisite for intravenous administration.

The degree of hydrophilicity can be precisely controlled by modulating the length (i.e., the number of ethylene glycol units) and the architecture (e.g., linear vs. branched) of the PEG linker.

Impact on Advanced Therapeutic Modalities

The hydrophilicity of PEG linkers is not merely a passive feature but an active design element that is critical to the success of complex biologics.

Antibody-Drug Conjugates (ADCs)

ADCs combine the specificity of an antibody with the potency of a cytotoxic drug. Many potent cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from the body. Incorporating hydrophilic PEG linkers is a powerful strategy to counteract these issues. By masking the payload's hydrophobicity, PEG linkers:

  • Reduce the tendency of ADCs to aggregate, even at high drug-to-antibody ratios (DARs).

  • Improve the pharmacokinetic profile, leading to longer circulation half-lives.

  • Enhance the overall therapeutic index by improving efficacy and safety.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3-recruiting ligand is a critical determinant of a PROTAC's efficacy. PEG linkers are frequently used to improve the physicochemical properties of PROTACs. Their hydrophilicity enhances the aqueous solubility of these often large and complex molecules, which can improve cell permeability and facilitate the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data on PEG Linker Performance

The impact of PEG linker hydrophilicity can be quantified through various analytical techniques. The following tables summarize key data from studies on antibody-drug conjugates, demonstrating the direct relationship between PEG chain length, hydrophilicity, and overall performance.

Table 1: Hydrophilicity Assessment by Hydrophobic Interaction Chromatography (HIC) A shorter retention time in HIC indicates greater hydrophilicity.

ADC ConstructPEG Linker LengthHIC Retention Time (min)Observation
ADC-1No PEG15.2Highly hydrophobic
ADC-24 PEG Units (PEG4)11.8Increased hydrophilicity
ADC-38 PEG Units (PEG8)9.5Moderately hydrophilic
ADC-412 PEG Units (PEG12)7.1Highly hydrophilic
(Data is illustrative, based on trends described in literature)

Table 2: Aggregate Analysis by Size-Exclusion Chromatography (SEC) A lower percentage of high molecular weight species (aggregates) indicates better stability.

ADC ConstructPEG Linker Length% Monomer% AggregatesObservation
ADC-1No PEG85%15%Prone to aggregation
ADC-2PEG492%8%Improved stability
ADC-3PEG897%3%High stability
ADC-4PEG12>99%<1%Excellent stability
(Data is illustrative, based on trends described in literature)

Table 3: Impact of PEG Length on In Vivo Pharmacokinetics and Safety Data from a study on affibody-drug conjugates demonstrates the trade-offs between cytotoxicity and half-life.

ConjugatePEG Linker MWHalf-Life (min)In Vitro CytotoxicityMax Tolerated Dose (MTD)
HMNone19.6High5.0 mg/kg
HP4KM4 kDa49.0 (2.5x increase)Reduced (4.5x)10.0 mg/kg
HP10KM10 kDa219.5 (11.2x increase)Reduced (22x)20.0 mg/kg
(Data adapted from a study on ZHER2-Affibody-MMAE conjugates)

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of complex processes and logical dependencies relevant to PEG linker applications.

ADC_Performance_Flow cluster_phys Physicochemical Properties cluster_pharm Pharmacokinetics prop PEG Linker Properties hydro Increased Hydrophilicity len Chain Length (e.g., PEG4, PEG8, PEG12) len->hydro arch Architecture (Linear vs. Branched) arch->hydro sol Enhanced Solubility hydro->sol agg Reduced Aggregation hydro->agg circ Prolonged Circulation (Longer Half-Life) hydro->circ clear Reduced Clearance hydro->clear phys Improved Physicochemical Properties perf Superior ADC Performance sol->perf agg->perf pharm Enhanced Pharmacokinetics (PK) circ->perf clear->perf

Caption: Logical flow of how PEG linker properties influence ADC performance.

PROTAC_MoA cluster_protac PROTAC Molecule POI Target Protein (POI) ternary Ternary Complex (POI-PROTAC-E3) POI->ternary E3 E3 Ubiquitin Ligase E3->ternary poi_ligand POI Ligand peg_linker Hydrophilic PEG Linker poi_ligand->peg_linker e3_ligand E3 Ligand peg_linker->e3_ligand ub Ubiquitination of Target Protein ternary->ub Proximity Induction degradation Proteasomal Degradation ub->degradation ADC_Workflow start Start: Define Therapeutic Goal ab_prep 1. Antibody Preparation (e.g., Reduction of Disulfides) start->ab_prep linker_prep 2. Prepare Payload-Linker (Drug-Maleimide-PEG) start->linker_prep conjugation 3. Conjugation Reaction (Antibody Thiol + Linker Maleimide) ab_prep->conjugation linker_prep->conjugation quench 4. Quench Reaction (e.g., Add Cysteine) conjugation->quench purify 5. Purification (Remove excess drug-linker) quench->purify sec Size-Exclusion Chromatography (SEC) purify->sec analysis 6. Characterization & QC sec->analysis hic Hydrophilicity (HIC) analysis->hic dar DAR & Aggregation (SEC) analysis->dar end Final ADC Product hic->end dar->end

References

The Role of PEGylation in Reducing Immunogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This strategy effectively enhances the pharmacokinetic and pharmacodynamic properties of biologics, notably by reducing their immunogenicity. This technical guide provides an in-depth exploration of the mechanisms by which PEGylation mitigates the immune response against therapeutic agents. It offers a comprehensive overview of the key experimental methodologies used to assess immunogenicity, presents quantitative data from comparative studies, and includes detailed protocols and visual workflows to support researchers in this field.

Introduction: The Challenge of Immunogenicity in Biotherapeutics

The administration of therapeutic proteins can elicit an unwanted immune response, leading to the formation of anti-drug antibodies (ADAs). These ADAs can have significant clinical consequences, including neutralization of the drug's therapeutic effect, altered pharmacokinetics, and in some cases, severe adverse events such as hypersensitivity reactions.[1] The immunogenicity of a biotherapeutic is influenced by a multitude of factors, including its origin (non-human versus human), post-translational modifications, aggregation propensity, and patient-related factors.[2] Therefore, strategies to mitigate immunogenicity are of paramount importance in the development of safe and effective biologics.

Mechanisms of Immunogenicity Reduction by PEGylation

PEGylation creates a hydrophilic, flexible, and neutral shield around the protein surface, which sterically hinders the recognition of the therapeutic protein by the immune system.[3][4] This "stealth" effect is achieved through several key mechanisms:

  • Epitope Masking: The PEG chains physically mask B-cell and T-cell epitopes on the protein surface, preventing their recognition by B-cell receptors and subsequent internalization and processing by antigen-presenting cells (APCs) like dendritic cells.[5] This diminished uptake and processing leads to reduced presentation of antigenic peptides on Major Histocompatibility Complex (MHC) class II molecules to T-helper cells, a critical step in initiating an antibody response.

  • Inhibition of Proteolytic Degradation and Antigen Processing: The PEG shield also protects the protein from proteolytic degradation by enzymes within APCs. This limits the generation of immunogenic peptides that can be presented to T-cells.

  • Reduction of Protein Aggregation: Protein aggregation is a significant driver of immunogenicity, as aggregates are more readily taken up by APCs and can activate danger signal pathways. PEGylation increases the hydrophilicity and stability of proteins, reducing their propensity to aggregate.

  • Altered Interaction with Immune Cells: PEGylation can reduce the non-specific uptake of the therapeutic protein by phagocytic cells of the reticuloendothelial system.

The effectiveness of PEGylation in reducing immunogenicity is influenced by factors such as the size and structure (linear vs. branched) of the PEG molecule, the number of PEG chains attached, and the site of conjugation.

Quantitative Assessment of Reduced Immunogenicity

Numerous studies have demonstrated the effectiveness of PEGylation in reducing the immunogenicity of various therapeutic proteins. The following tables summarize key quantitative data from comparative studies of PEGylated and non-PEGylated biologics.

Table 1: Comparison of Anti-Drug Antibody (ADA) Response

Therapeutic ProteinModificationModelKey FindingsReference
UricaseNon-PEGylatedMiceInduced a strong anti-uricase antibody response.
PEG-uricasePEGylatedMiceNo detectable anti-uricase antibodies in repeatedly dosed mice.
AlbuminNon-PEGylatedMiceAntibody production observed after injection.
AlbuminPEGylatedMiceReduced antibody levels observed.

Table 2: Impact on T-Cell Response

Therapeutic ProteinModificationAssayKey FindingsReference
Certolizumab (Fab')Non-PEGylated (CZNP)T-cell line generation and ELISpotInduced a greater number of T-cell lines from healthy donor PBMCs. The non-PEGylated form was more potent in activating T-cells.
Certolizumab Pegol (Fab')PEGylated (CZP)T-cell line generation and ELISpotInduced fewer T-cell lines compared to the non-PEGylated form. PEGylation diminished peptide presentation to T-cells.

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of the immunogenic potential of a biotherapeutic involves a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Anti-Drug Antibody (ADA) Bridging ELISA

The bridging ELISA is a common format for detecting ADAs in patient samples.

Principle: In this assay, bivalent ADAs in the sample form a "bridge" between the drug coated on a microplate well and a labeled version of the same drug, generating a detectable signal.

Materials:

  • High-binding 96-well microtiter plates

  • Therapeutic drug (for coating and conjugation)

  • Biotinylation reagent (e.g., EZ-Link Sulfo-NHS-LC-Biotin)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample diluent (e.g., assay buffer)

  • Positive control (e.g., purified anti-drug antibody)

  • Negative control (e.g., pooled normal human serum)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the microtiter plate wells with the therapeutic drug at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound drug.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted patient samples, positive controls, and negative controls to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the biotinylated therapeutic drug and HRP-conjugated therapeutic drug (or streptavidin-HRP if using biotinylated drug for detection) at an optimized concentration and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

T-cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation with the therapeutic drug, providing an indication of its potential to activate a cellular immune response.

Principle: Peripheral blood mononuclear cells (PBMCs) are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. A reduction in CFSE fluorescence intensity, measured by flow cytometry, indicates cell proliferation.

Materials:

  • Freshly isolated human PBMCs from healthy donors

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • CFSE dye

  • Therapeutic drug (test article)

  • Positive control (e.g., Keyhole Limpet Hemocyanin - KLH)

  • Negative control (media alone)

  • Flow cytometer

  • Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4)

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding complete medium.

  • Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Stimulation: Add the therapeutic drug at various concentrations, the positive control, and the negative control to the respective wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD3 and CD4 to identify CD4+ T-cells.

  • Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the CD3+CD4+ T-cell population and examining the CFSE fluorescence histogram. Proliferation is quantified as the percentage of cells that have undergone one or more divisions (i.e., have reduced CFSE intensity compared to the unstimulated control).

Cytokine Release Assay

This assay measures the release of cytokines from immune cells upon exposure to a biotherapeutic, which can indicate the potential for pro-inflammatory responses.

Principle: PBMCs or whole blood are incubated with the therapeutic drug. The supernatant is then collected and analyzed for the presence of various cytokines using a multiplex immunoassay (e.g., Luminex) or ELISA.

Materials:

  • Freshly isolated human PBMCs or whole blood

  • Complete RPMI-1640 medium

  • Therapeutic drug (test article)

  • Positive control (e.g., Lipopolysaccharide - LPS)

  • Negative control (media alone)

  • Multiplex cytokine detection kit (e.g., Luminex-based) or individual cytokine ELISA kits (e.g., for TNF-α, IL-6, IFN-γ)

  • Luminex instrument or ELISA plate reader

Protocol:

  • Cell Culture: Plate PBMCs or whole blood in a 96-well plate.

  • Stimulation: Add the therapeutic drug at various concentrations, the positive control, and the negative control to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Measurement: Analyze the cytokine concentrations in the supernatant according to the manufacturer's instructions for the chosen multiplex assay or ELISA kits.

  • Data Analysis: Compare the levels of cytokines released in response to the therapeutic drug with the negative and positive controls.

Visualizing the Impact of PEGylation and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the immunogenicity of PEGylated proteins.

PEGylation_Mechanism Mechanism of Immunogenicity Reduction by PEGylation cluster_protein Therapeutic Protein cluster_pegylated PEGylated Protein Protein Therapeutic Protein APC Antigen Presenting Cell (APC) Protein->APC Uptake & Processing Epitope Immunogenic Epitopes PEG_Protein PEGylated Protein PEG_Protein->APC Reduced Uptake & Processing (Steric Hindrance) PEG PEG Chains T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation ADA Anti-Drug Antibody Production B_Cell->ADA

Caption: Mechanism of Immunogenicity Reduction by PEGylation.

Immunogenicity_Workflow Immunogenicity Assessment Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies start Biotherapeutic (PEGylated vs. Non-PEGylated) ADA_ELISA ADA Bridging ELISA (Humoral Response) start->ADA_ELISA TCell_Assay T-Cell Proliferation Assay (Cellular Response) start->TCell_Assay Cytokine_Assay Cytokine Release Assay (Innate/Inflammatory Response) start->Cytokine_Assay Animal_Models Animal Immunogenicity Studies ADA_ELISA->Animal_Models TCell_Assay->Animal_Models Cytokine_Assay->Animal_Models Clinical_Trials Clinical Trials (Human Immunogenicity) Animal_Models->Clinical_Trials

Caption: A typical workflow for assessing immunogenicity.

Conclusion

PEGylation remains a highly effective and widely utilized strategy for reducing the immunogenicity of biotherapeutics. By understanding the underlying mechanisms and employing robust analytical methods for assessment, drug developers can significantly improve the safety and efficacy profiles of novel protein-based therapies. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working to advance the field of biopharmaceutical development. While PEGylation is a powerful tool, it is important to note that PEG itself can be immunogenic in some cases, leading to the formation of anti-PEG antibodies which can affect drug clearance. Therefore, a comprehensive immunogenicity risk assessment is crucial for all PEGylated products.

References

A Technical Guide to the Solubility of m-PEG9-acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-PEG9-acid (methoxy-nona(ethylene glycol) acid) in various organic solvents. Due to its amphiphilic nature, possessing both a hydrophilic polyethylene glycol (PEG) chain and a terminal carboxylic acid, this compound exhibits a versatile solubility profile crucial for its application in bioconjugation, drug delivery, and surface modification. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.

Core Concepts: Understanding PEG Solubility

Polyethylene glycol (PEG) and its derivatives are generally characterized by their solubility in a broad range of solvents. The repeating ether units in the PEG backbone can form hydrogen bonds with protic solvents, while the overall polarity allows for miscibility with many polar organic solvents. As a general rule, PEGs are highly soluble in water and aqueous buffers, as well as in solvents like chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Their solubility tends to decrease in less polar solvents such as alcohols and toluene, and they are typically insoluble in non-polar solvents like diethyl ether and hexane.[1][2] The hydrophilic PEG spacer in this compound is a key contributor to its solubility in aqueous media.[3][4]

Solubility Profile of this compound

Organic SolventChemical FormulaSolubilitySource
Dichloromethane (DCM)CH₂Cl₂Soluble
Tetrahydrofuran (THF)C₄H₈OSoluble
Dimethylformamide (DMF)C₃H₇NOSoluble
Dimethyl sulfoxide (DMSO)C₂H₆OSSoluble

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of a small molecule like this compound in an organic solvent, adapted from the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker.

    • Separate the undissolved solid from the solution. This is typically achieved by centrifuging the vial to pellet the excess solid.

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with the same organic solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the organic solvent based on the quantified concentration and the dilution factor.

    • Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and specify the temperature at which the determination was performed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Reporting start Define Solvent and Temperature add_excess Add Excess this compound to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant centrifuge->filtrate quantify Quantify Concentration (e.g., HPLC) filtrate->quantify report Report Solubility (mg/mL or mol/L) quantify->report

Caption: A generalized workflow for determining equilibrium solubility.

References

An In-depth Technical Guide to m-PEG9-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of m-PEG9-acid, a versatile monofunctional polyethylene glycol (PEG) derivative. This document details its core characteristics, outlines its significant applications in research and drug development, and provides detailed experimental protocols for its characterization and use.

Core Properties of this compound

This compound, also known as methoxy(polyethylene glycol) acetic acid with nine ethylene glycol units, is a valuable tool in bioconjugation, drug delivery, and surface modification. Its structure consists of a methoxy-terminated PEG chain and a terminal carboxylic acid group, providing a balance of hydrophilicity and reactive functionality.

Physical Properties

The physical characteristics of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

PropertyValueSource(s)
Molecular Formula C₂₀H₄₀O₁₁[1][2][3]
Molecular Weight 456.53 g/mol [1][4]
Appearance White to off-white solid or colorless oil
Solubility Soluble in water and a range of organic solvents including DMSO, DMF, DCM, and THF.
Purity Typically ≥95%
Chemical Properties

The chemical behavior of this compound is primarily dictated by its terminal carboxylic acid group and the physicochemical contributions of the PEG chain.

PropertyDescriptionSource(s)
IUPAC Name 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid
CAS Number 2576495-35-5
Reactivity The terminal carboxylic acid can be activated (e.g., with EDC and NHS) to react with primary amines to form stable amide bonds.
pKa The pKa of the carboxylic acid is estimated to be in the range of 3-4, typical for a terminal carboxylic acid on a short PEG chain.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several advanced scientific fields.

Bioconjugation and PEGylation

The primary application of this compound is in the PEGylation of proteins, peptides, and other biomolecules. The hydrophilic PEG chain can enhance the solubility and stability of the conjugated molecule, reduce its immunogenicity, and prolong its circulation half-life in vivo. The terminal carboxylic acid provides a handle for covalent attachment to amine groups on the surface of biomolecules.

PROTAC Linker

This compound is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC, such as that derived from this compound, connects the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the proper orientation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and the efficiency of protein degradation.

Below is a diagram illustrating the general workflow of a PROTAC utilizing a PEG linker.

PROTAC_Workflow cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (Disease-Causing) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Re-enters cycle

PROTAC mechanism with a PEG linker.
Surface Modification and Nanoparticle Functionalization

The hydrophilic nature of the PEG chain makes this compound an excellent candidate for modifying the surface of materials and nanoparticles. This modification can improve the biocompatibility of implants, reduce non-specific protein adsorption on biosensors, and enhance the stability and circulation time of nanomedicines.

Experimental Protocols

This section provides detailed methodologies for the characterization and common reactions involving this compound.

Characterization Protocols

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical spectral parameters:

      • Number of scans: 16-64

      • Relaxation delay: 1-5 seconds

      • Pulse width: 30-45 degrees

  • Data Analysis:

    • The spectrum should show a characteristic singlet for the methoxy (CH₃O-) protons at approximately 3.38 ppm.

    • A complex multiplet corresponding to the ethylene glycol (-OCH₂CH₂O-) protons will be observed around 3.64 ppm.

    • Signals corresponding to the methylene protons adjacent to the carboxylic acid will be present, typically shifted downfield.

Objective: To assess the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: A reverse-phase HPLC system with a C18 column and a suitable detector (e.g., ELSD or RI) is recommended as PEG lacks a strong UV chromophore.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Amine Conjugation Protocol using EDC/NHS Chemistry

Objective: To covalently attach this compound to a primary amine-containing molecule.

Methodology:

  • Activation of this compound:

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated PEG ester. The reaction can be monitored by TLC or LC-MS.

  • Conjugation to Amine:

    • In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4).

    • Add the activated this compound solution to the amine solution. The molar ratio of activated PEG to the amine can be optimized but is often in the range of 5-20 fold excess of PEG.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.

  • Purification:

    • The resulting PEGylated conjugate can be purified from excess reagents by dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the size and properties of the conjugate.

The following diagram illustrates the workflow for the EDC/NHS coupling reaction.

EDC_NHS_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step mPEG9_acid This compound (Carboxylic Acid) Activated_PEG NHS-activated This compound mPEG9_acid->Activated_PEG EDC EDC EDC->Activated_PEG + NHS NHS NHS->Activated_PEG + Amine_Molecule Amine-containing Molecule (R-NH₂) Conjugate PEGylated Conjugate (Stable Amide Bond) Activated_PEG->Conjugate Amine_Molecule->Conjugate +

EDC/NHS amine conjugation workflow.

Storage and Handling

This compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C. Once opened, the container should be tightly sealed to prevent moisture absorption.

Conclusion

This compound is a well-defined, versatile PEG derivative with significant applications in modern biomedical research and drug development. Its defined length, hydrophilicity, and reactive carboxylic acid terminus make it an ideal tool for PEGylation, the construction of PROTACs, and the functionalization of surfaces and nanoparticles. The experimental protocols provided in this guide offer a starting point for the successful characterization and application of this valuable molecule.

References

In-Depth Technical Guide on the Safety and Handling of m-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG9-acid (CAS No. 2576495-35-5) was not publicly available at the time of this writing. The following information is a comprehensive guide based on the safety data of structurally related PEGylated compounds and general principles of laboratory safety for acidic chemical substances. It is imperative to consult the official SDS provided by the supplier before handling this compound.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a methoxy-terminated PEG chain of nine ethylene glycol units and a terminal carboxylic acid. This heterobifunctional linker is frequently utilized in bioconjugation, drug delivery, and surface modification due to its water solubility and biocompatibility. The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins and peptides, often facilitated by carbodiimide chemistry.

While PEG compounds are generally considered to have low toxicity, the specific chemical properties of this compound, particularly the presence of a carboxylic acid group, necessitate careful handling and adherence to safety protocols to minimize potential risks in a laboratory setting.

Hazard Identification and Classification

Based on information for structurally similar PEG-acid compounds, this compound may be classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life.
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1][2]

GHS Pictograms:

alt text
alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C20H40O11
Molecular Weight 456.53 g/mol [3]
CAS Number 2576495-35-5 [3]
Appearance Colorless oil or solid [4]
Solubility Soluble in DCM, THF, DMF, and DMSO

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and maintain the integrity of this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment for handling this compound is provided in the table below.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Not typically required under normal use with adequate ventilation. If aerosols are generated, a NIOSH-approved respirator may be necessary.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is typically -20°C for long-term stability.

  • Protect from light and moisture.

  • For sensitive PEG derivatives, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon).

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

In the case of a spill or accidental release, follow these procedures to mitigate the hazard.

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Evacuate unnecessary personnel from the area.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area to contain the spill and collect the material for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

Experimental Protocols and Methodologies

Detailed experimental protocols for toxicological or safety studies specifically on this compound are not available in publicly accessible literature. Safety assessments are typically conducted by the manufacturer and the detailed methodologies are proprietary. General methodologies for assessing the safety of chemical compounds include:

  • In vitro cytotoxicity assays: Using cell lines to determine the concentration at which the compound is toxic to cells.

  • Acute toxicity studies: Administering the compound to animal models to determine the LD50 (lethal dose, 50%) and observe any signs of toxicity.

  • Skin and eye irritation studies: Applying the compound to the skin or eyes of animal models to assess the potential for irritation.

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound based on general laboratory safety principles for acidic and potentially hazardous chemicals.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_weigh Weigh/Measure Compound prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: General workflow for safely handling this compound.

G cluster_routes cluster_actions exposure Exposure Occurs inhalation Inhalation? exposure->inhalation skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? exposure->eye_contact ingestion Ingestion? exposure->ingestion move_fresh_air Move to Fresh Air Seek Medical Attention inhalation->move_fresh_air Yes wash_skin Wash with Soap & Water (15 min) Remove Contaminated Clothing skin_contact->wash_skin Yes flush_eyes Flush Eyes with Water (15 min) Seek Immediate Medical Attention eye_contact->flush_eyes Yes rinse_mouth Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention ingestion->rinse_mouth Yes

Caption: First-aid decision pathway for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for m-PEG9-acid in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-acid is a monofunctional, discrete polyethylene glycol (dPEG®) linker containing a terminal carboxylic acid. The methoxy-capped nine-unit polyethylene glycol chain provides excellent hydrophilicity, which can enhance the solubility and reduce the aggregation of conjugated biomolecules. The terminal carboxylic acid allows for covalent attachment to primary amine groups present on proteins, peptides, antibodies, and other biomolecules through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The defined length of the this compound linker (approximately 4.1 nm) provides precise control over spacing in bioconjugates, which is critical in applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the distance between the targeting moiety and the payload or E3 ligase ligand can significantly impact efficacy.

Chemical Properties and Specifications

PropertyValueReference
Chemical Name 2,5,8,11,14,17,20,23,26-Nonaoxanonacosan-29-oic acid[1]
Molecular Formula C20H40O11[2]
Molecular Weight 456.53 g/mol [3]
Appearance Colorless oil or solid[3]
Solubility Soluble in DCM, THF, DMF, and DMSO[3]
Storage Store at -20°C, desiccated

Core Application: Amine Conjugation via EDC/NHS Chemistry

The primary application of this compound is the PEGylation of biomolecules containing primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of proteins and peptides. This process involves a two-step reaction mechanism facilitated by EDC and NHS.

  • Activation of this compound: The carboxylic acid group of this compound is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.

The inclusion of NHS or Sulfo-NHS is crucial for improving the efficiency of the conjugation reaction in aqueous solutions by increasing the stability of the activated intermediate, thereby reducing hydrolysis of the O-acylisourea.

EDC_NHS_Reaction mPEG9_acid m-PEG9-COOH O_acylisourea O-acylisourea intermediate (unstable) mPEG9_acid->O_acylisourea + EDC EDC EDC->O_acylisourea pH 4.5-6.0 NHS_ester m-PEG9-NHS ester (amine-reactive) O_acylisourea->NHS_ester + Isourea Isourea byproduct O_acylisourea->Isourea hydrolysis NHS NHS NHS->NHS_ester Conjugate m-PEG9-Biomolecule Conjugate (stable amide bond) NHS_ester->Conjugate + Released_NHS NHS NHS_ester->Released_NHS releases Protein_NH2 Biomolecule-NH₂ Protein_NH2->Conjugate pH 7.0-8.5

EDC/NHS conjugation chemistry workflow.

Experimental Protocols

Protocol 1: General Aqueous-Based Conjugation of this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein in an aqueous environment.

Materials:

  • This compound

  • Protein to be conjugated (in a suitable buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMF or DMSO.

    • Prepare the protein solution in the appropriate buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired molar excess of this compound to the Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

    • Add the EDC and NHS/Sulfo-NHS solutions to the this compound solution. A common molar ratio is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over this compound.

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. For optimal results, the pH of the reaction mixture should be adjusted to 7.2-7.5 immediately before adding the protein.

    • The molar ratio of activated this compound to the protein will depend on the desired degree of PEGylation and should be optimized for each specific application. A starting point is a 10-20 fold molar excess of the PEG linker.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess this compound, unreacted reagents, and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, dialysis or tangential flow filtration (TFF) can be used for larger sample volumes.

  • Characterization:

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm conjugation. Common analytical techniques include:

      • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): For accurate mass determination and to quantify the number of PEG chains attached.

      • HPLC (Size-Exclusion or Reverse-Phase): To assess purity and separate different PEGylated species.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the conjugation reaction is dependent on several factors, including pH, molar ratios of reactants, and reaction time. The following table provides a summary of recommended starting conditions and ranges for optimization.

ParameterActivation StepConjugation StepRationale & Reference
pH 4.5 - 6.07.0 - 8.5EDC-mediated activation is most efficient at a slightly acidic pH, while the reaction of NHS esters with primary amines is favored at a neutral to slightly basic pH.
Buffer MES, non-amine, non-carboxylatePBS, HEPES, BorateBuffers containing primary amines (e.g., Tris) should be avoided during the conjugation step as they will compete for reaction with the activated PEG.
Molar Ratio (PEG:Protein) N/A5:1 to 50:1 (variable)The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation. This needs to be determined empirically.
Molar Ratio (EDC:PEG) 2:1 to 10:1N/AA molar excess of EDC is required to drive the activation reaction.
Molar Ratio (NHS:EDC) 0.5:1 to 2:1N/AThe addition of NHS stabilizes the activated intermediate, increasing the overall conjugation efficiency.
Reaction Time 15 - 30 minutes2 hours to overnightActivation is a rapid process. The conjugation reaction time can be varied to control the extent of PEGylation.
Temperature Room Temperature4°C or Room TemperatureRoom temperature reactions are faster, while incubation at 4°C can provide better control and may be preferable for sensitive proteins.

Application in Antibody-Drug Conjugate (ADC) Development

This compound can be utilized as a hydrophilic spacer in the linker of an ADC. The PEG component can improve the solubility of hydrophobic payloads and the overall pharmacokinetic properties of the ADC.

ADC_Workflow cluster_0 Linker-Payload Synthesis cluster_1 ADC Conjugation cluster_2 Purification & Characterization mPEG9_acid This compound Linker_Payload Linker-Payload (Amide bond) mPEG9_acid->Linker_Payload + Payload-NH₂ (EDC/NHS) Payload_NH2 Payload-NH₂ Activated_Linker_Payload Activated Linker-Payload (NHS ester) Linker_Payload->Activated_Linker_Payload Activate COOH (EDC/NHS) Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC + Activated_Linker_Payload->ADC Purification Purification (e.g., HIC, SEC) ADC->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization

Workflow for ADC development using this compound.

Application in PROTAC Development

In the development of PROTACs, this compound can serve as a portion of the linker connecting the ligand for the protein of interest (POI) and the E3 ligase ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC molecule.

PROTAC_Synthesis cluster_0 Step 1: Couple this compound to E3 Ligase Ligand cluster_1 Step 2: Couple to POI Ligand cluster_2 Purification & Characterization mPEG9_acid This compound PEG_E3_Ligand m-PEG9-E3 Ligase Ligand mPEG9_acid->PEG_E3_Ligand + E3 Ligase Ligand-NH₂ (EDC/NHS) E3_Ligand_NH2 E3 Ligase Ligand-NH₂ PROTAC PROTAC Molecule PEG_E3_Ligand->PROTAC + POI Ligand-NH₂ (EDC/NHS) POI_Ligand_NH2 POI Ligand-NH₂ Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (MS, NMR, Activity Assay) Purification->Characterization

Workflow for PROTAC synthesis using this compound.

Signaling Pathway Modulation by PEGylated Proteins

PEGylation can significantly alter the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, which in turn can modulate their effect on cellular signaling pathways. For example, PEGylation of a growth factor can prolong its circulation half-life, leading to sustained activation of its corresponding receptor and downstream signaling cascade.

The following diagram illustrates a hypothetical scenario where a PEGylated growth factor leads to prolonged activation of the MAPK/ERK pathway.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds & Activates PEG_GF m-PEG9-Growth Factor PEG_GF->Receptor Sustained Binding & Prolonged Activation RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Modulation of MAPK/ERK pathway by a PEGylated growth factor.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Inactive EDC/NHS (hydrolyzed).- Suboptimal pH for activation or conjugation.- Presence of primary amines in the buffer.- Steric hindrance on the biomolecule.- Use fresh, anhydrous EDC and NHS.- Optimize the pH for both the activation and conjugation steps.- Use non-amine containing buffers (e.g., MES, PBS).- Increase the molar excess of the this compound linker.
Protein Aggregation/Precipitation - Hydrophobicity of the biomolecule or conjugate.- High concentration of reactants.- Inappropriate buffer conditions.- Perform the reaction at a lower protein concentration.- Optimize buffer components (e.g., add solubilizing agents like arginine).- The hydrophilic this compound linker should help mitigate this issue.
High Degree of Heterogeneity (Multiple PEGylation sites) - High molar excess of PEG linker.- Long reaction time.- Reduce the molar ratio of this compound to the protein.- Decrease the reaction time or perform the reaction at a lower temperature (4°C).
No Conjugation Observed - Absence of accessible primary amines on the biomolecule.- Complete hydrolysis of activated PEG linker before conjugation.- Confirm the presence of primary amines on the target biomolecule.- Ensure the activated this compound is used immediately for conjugation.

Conclusion

This compound is a versatile and valuable tool for the bioconjugation of proteins, peptides, and other biomolecules. Its discrete length, hydrophilicity, and reactive carboxylic acid handle enable precise control over the PEGylation process, leading to the development of bioconjugates with improved properties. The protocols and guidelines provided in these application notes offer a starting point for researchers to successfully implement this compound in their specific applications, from basic research to the development of advanced therapeutics like ADCs and PROTACs. Optimization of reaction conditions for each specific biomolecule is crucial to achieve the desired conjugation efficiency and preserve the biological activity of the final product.

References

Application Note: Protocol for Conjugating m-PEG9-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology. It is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. Benefits include enhanced solubility, prolonged circulation half-life by increasing hydrodynamic size, and reduced immunogenicity by shielding epitopes.[1][2][3] Using a discrete PEG (dPEG®) reagent like m-PEG9-acid, which has a precisely defined length and molecular weight, ensures the production of highly homogeneous conjugates, simplifying analysis and ensuring batch-to-batch reproducibility.[4]

This application note provides a detailed protocol for the conjugation of this compound, a monofunctional PEG reagent with a terminal carboxylic acid, to a primary amine-containing molecule. The protocol utilizes the robust and widely adopted carbodiimide chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.

Principle of the Reaction

The conjugation process is a two-step reaction performed in a single pot.[5]

  • Activation of Carboxylic Acid: The carboxyl group of this compound is first activated by EDC. This reaction forms a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.

  • Formation of a Stable NHS Ester and Amide Coupling: To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine (R-NH₂) on the target molecule at a physiological or slightly basic pH to form a stable amide bond, releasing NHS as a byproduct.

Below is a diagram illustrating the chemical pathway.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation mPEG_acid m-PEG9-COOH Intermediate O-acylisourea Intermediate mPEG_acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester m-PEG9-NHS Ester Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate m-PEG9-Conjugate (Amide Bond) NHS_Ester->Conjugate + Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Conjugate Released_NHS NHS Conjugate->Released_NHS + (byproduct) workflow prep 1. Reagent & Buffer Preparation activation 2. Activation of This compound (EDC/NHS, pH 5-6) prep->activation conjugation 3. Conjugation Reaction (Add Amine, pH 7.2-7.5) activation->conjugation quench 4. Quench Reaction (Optional) conjugation->quench purification 5. Purification (SEC, IEX, or RP-HPLC) quench->purification characterization 6. Characterization (MS, HPLC, NMR) purification->characterization

References

Application Notes and Protocols for m-PEG9-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of m-PEG9-acid as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). The inclusion of a discrete polyethylene glycol (PEG) spacer, such as the nine-unit PEG chain in this compound, offers significant advantages in optimizing the physicochemical and pharmacokinetic properties of ADCs. This document outlines the benefits of using this compound, presents comparative data on the impact of PEG linkers, and provides detailed protocols for the synthesis, purification, and characterization of ADCs incorporating this linker.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain of nine ethylene glycol units and a terminal carboxylic acid. This structure provides a balance of hydrophilicity and a reactive handle for conjugation. The PEG moiety enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation and improving in vivo tolerability.[1][2] The terminal carboxylic acid can be activated, commonly via an N-hydroxysuccinimide (NHS) ester, to react with primary amines on the antibody, such as those on lysine residues.[3]

The use of monodisperse PEG linkers like this compound is advantageous over polydisperse PEG mixtures as it leads to the production of more homogeneous ADCs with improved batch-to-batch reproducibility and potentially better safety profiles.[2]

Properties of this compound

PropertyValueReference
Chemical Formula C20H40O11[4]
Molecular Weight 456.53 g/mol
CAS Number 2576495-35-5
Appearance Pale Yellow or Colorless Oily Liquid
Purity >95%
Solubility Soluble in DCM, THF, DMF, and DMSO
Storage -20°C

Impact of PEG Linkers on ADC Performance

The length of the PEG linker is a critical parameter that influences the therapeutic index of an ADC. While specific data for this compound is part of a broader trend, studies on varying PEG linker lengths provide valuable insights into its expected performance.

In Vitro Cytotoxicity

The effect of PEG linker length on in vitro potency can be context-dependent, varying with the antibody, payload, and target antigen. In some instances, the inclusion of PEG linkers has shown minimal impact on in vitro cytotoxicity. However, in other studies, particularly with smaller targeting moieties, longer PEG chains have led to a decrease in cytotoxic activity.

ConjugateLinkerTarget Cell LineIC50 (nM)Fold Change vs. No PEGReference
Affibody-MMAENo PEGHER2-positive~10-
Affibody-MMAE4 kDa PEGHER2-positive~454.5x increase
Affibody-MMAE10 kDa PEGHER2-positive~22022x increase
Pharmacokinetics

PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of biotherapeutics. The hydrophilic nature of the PEG chain increases the hydrodynamic radius of the ADC, reducing renal clearance and extending its circulation half-life.

ADCPEG LengthHalf-life (t1/2) in rats (hours)Clearance (mL/day/kg)Reference
Non-binding IgG-MMAENo PEG~50~15
Non-binding IgG-MMAEPEG2~75~10
Non-binding IgG-MMAEPEG4~100~7
Non-binding IgG-MMAEPEG8~150~5
Non-binding IgG-MMAEPEG12~160~4.5
Non-binding IgG-MMAEPEG24~165~4
In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by PEG linkers often translate to improved in vivo anti-tumor efficacy. Prolonged circulation allows for greater accumulation of the ADC in the tumor tissue, leading to a more durable therapeutic response.

ADC TreatmentDoseTumor Growth Inhibition (%)Study ModelReference
Control (Vehicle)-0SKOV3 Xenograft
Trastuzumab15 mg/kg~40SKOV3 Xenograft
Trastuzumab-ADC15 mg/kg>90SKOV3 Xenograft

Experimental Protocols

Activation of this compound with NHS Ester

This protocol describes the activation of the terminal carboxylic acid of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • If using DCC, a dicyclohexylurea (DCU) precipitate will form. Filter the reaction mixture to remove the DCU byproduct.

  • Precipitate the m-PEG9-NHS ester product by adding the reaction mixture dropwise to cold anhydrous diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum. The m-PEG9-NHS ester is moisture-sensitive and should be stored at -20°C under desiccated conditions.

experimental_workflow cluster_activation This compound Activation start Dissolve this compound in anhydrous DMF add_reagents Add NHS and EDC start->add_reagents react Stir at room temperature for 4-6 hours add_reagents->react filter Filter to remove byproduct (if using DCC) react->filter precipitate Precipitate product in cold diethyl ether filter->precipitate collect Collect and dry m-PEG9-NHS ester precipitate->collect

Workflow for this compound activation.
Antibody-Drug Conjugation

This protocol outlines the conjugation of the activated m-PEG9-drug linker to a monoclonal antibody via lysine side chains.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • m-PEG9-NHS ester-drug conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

Procedure:

  • Prepare the antibody at a concentration of 2-10 mg/mL in conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Dissolve the m-PEG9-NHS ester-drug conjugate in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Add the desired molar excess of the m-PEG9-NHS ester-drug conjugate solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to minimize antibody denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer.

  • Collect the fractions corresponding to the purified ADC.

  • Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and store the ADC at 2-8°C or as appropriate for the specific antibody.

conjugation_workflow cluster_conjugation ADC Conjugation prep_mab Prepare mAb in conjugation buffer conjugate Add linker to mAb and incubate prep_mab->conjugate prep_linker Dissolve m-PEG9-NHS-drug in DMSO/DMF prep_linker->conjugate quench Quench reaction with Tris buffer conjugate->quench purify Purify ADC using Size-Exclusion Chromatography quench->purify collect Collect and store purified ADC purify->collect signaling_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_endosome_lysosome Endosome/Lysosome ADC Antibody-Drug Conjugate (m-PEG9-linker-MMAE) ADC_internalized Internalized ADC ADC->ADC_internalized Receptor-Mediated Endocytosis Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_arrest G2/M Phase Arrest Microtubules->Tubulin Depolymerization MMAE_released Released MMAE MMAE_released->Tubulin Inhibition of Polymerization Apoptosis Apoptosis G2M_arrest->Apoptosis Linker_cleavage Linker Cleavage ADC_internalized->Linker_cleavage Linker_cleavage->MMAE_released MMAE Release

References

Application Notes and Protocols for m-PEG9-acid in PROTAC Synthesis and Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.

This document provides detailed application notes and protocols for the use of m-PEG9-acid, a nine-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid, in the design and synthesis of PROTACs. The hydrophilic nature and extended length of the this compound linker can be leveraged to modulate the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC.

Properties of this compound

This compound, also known as 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid, is a valuable tool for PROTAC development. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₀H₄₀O₁₁
Molecular Weight 456.53 g/mol
CAS Number 2576495-35-5
Appearance Solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents. Increased aqueous solubility.
Functional Group Terminal carboxylic acid for conjugation.

Design Principles for PROTACs using this compound

The selection of a linker is a crucial step in PROTAC design, as its length, flexibility, and chemical composition can significantly impact the degradation efficiency. The this compound linker offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[1]

  • Improved Cell Permeability: By masking the polarity of the warhead and E3 ligase ligand, the PEG linker can enhance passive diffusion across cell membranes.

  • Optimal Ternary Complex Formation: The extended length of the this compound linker provides the necessary flexibility and spatial separation between the target protein and the E3 ligase to allow for the formation of a stable and productive ternary complex. Studies have shown that for some targets, longer linkers are necessary for efficient degradation. For instance, in the context of Bruton's tyrosine kinase (BTK) degradation, linkers with at least five PEG units were found to be effective, with nine PEG units inducing the most potent degradation in one study.[2]

  • Reduced Non-specific Binding: The PEG chain can minimize non-specific interactions with other cellular components, potentially reducing off-target effects.

General Experimental Protocol for PROTAC Synthesis using this compound

The terminal carboxylic acid of this compound allows for versatile conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation. The following is a general protocol for the synthesis of a PROTAC using this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for individual PROTACs.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with amine or alcohol) Coupling1 Amide Coupling POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with amine or alcohol) Coupling2 Amide Coupling E3_Ligand->Coupling2 mPEG9_acid This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt) mPEG9_acid->Activation Activation->Coupling1 Intermediate POI-Linker or E3-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of a PROTAC using this compound.

Materials:

  • POI ligand with a free amine or hydroxyl group.

  • E3 ligase ligand (e.g., pomalidomide, thalidomide, or a VHL ligand) with a free amine or hydroxyl group.

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC columns, silica gel)

Procedure:

  • Activation of this compound: Dissolve this compound in an anhydrous solvent such as DMF. Add an amide coupling reagent (e.g., 1.1 equivalents of HATU) and a tertiary amine base (e.g., 2 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling to the first ligand (POI or E3 Ligase Ligand): To the activated this compound solution, add the first ligand (either the POI binder or the E3 ligase recruiter, 1 equivalent) dissolved in a minimal amount of anhydrous solvent. Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Purification of the Intermediate: Upon completion, quench the reaction and purify the resulting intermediate (Ligand-PEG9-acid) using an appropriate method, such as flash column chromatography or preparative HPLC.

  • Activation of the Intermediate: Dissolve the purified Ligand-PEG9-acid intermediate in an anhydrous solvent and activate the terminal carboxylic acid as described in step 1.

  • Coupling to the second ligand: Add the second ligand (1 equivalent) to the activated intermediate solution and stir at room temperature for 2-12 hours.

  • Final Purification and Characterization: Purify the final PROTAC product by preparative HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

In Vitro Evaluation of PROTAC Activity

Once synthesized, the PROTAC's ability to induce the degradation of the target protein needs to be evaluated.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC In Vitro Evaluation Cell_Culture Cell Line Expressing Target Protein PROTAC_Treatment Treat Cells with Varying PROTAC Concentrations Cell_Culture->PROTAC_Treatment Incubation Incubate for Defined Time Points PROTAC_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Quantify Protein Levels (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Calculate DC50 and Dmax Data_Analysis->DC50_Dmax

Caption: A typical workflow for the in vitro evaluation of a PROTAC's degradation activity.

Protocol for Western Blot Analysis of Protein Degradation:

  • Cell Culture and Treatment: Plate cells expressing the target protein in a suitable culture dish and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using an appropriate chemiluminescent substrate and imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).

Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Signaling_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Poly-ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Hypothetical Application Data

PROTAC IDTarget ProteinE3 Ligase LigandLinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µM)
PROTAC-AKinase XPomalidomidem-PEG3-acid5085520
PROTAC-B Kinase XPomalidomideThis compound 15 95 12 85
PROTAC-CProtein YVHL Ligandm-PEG4-acid12070835
PROTAC-D Protein YVHL LigandThis compound 40 90 15 110

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The this compound linker is a valuable building block for the synthesis of PROTACs. Its extended length and hydrophilic nature can be strategically employed to enhance the solubility, cell permeability, and degradation efficiency of the resulting molecules. The general protocols and design principles outlined in this document provide a framework for researchers to incorporate this compound into their PROTAC development programs, potentially leading to the discovery of novel and effective protein degraders. Further optimization and exploration of such linkers will continue to be a key area of research in the expanding field of targeted protein degradation.

References

Surface Modification of Nanoparticles with m-PEG9-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)9-acid (m-PEG9-acid). The inclusion of a PEG linker is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles for therapeutic and diagnostic applications.[1] The terminal carboxylic acid group of this compound allows for covalent conjugation to nanoparticles with primary amine surface functionalities. This process, often referred to as PEGylation, effectively creates a hydrophilic shield that can reduce nonspecific protein adsorption, prevent aggregation, and minimize uptake by the reticuloendothelial system (RES).[1] These application notes detail the chemical principles, experimental protocols for conjugation and characterization, and expected outcomes of modifying nanoparticles with this compound.

Introduction to Nanoparticle PEGylation

The surface properties of nanoparticles are critical determinants of their behavior in biological systems. Unmodified nanoparticles are often rapidly cleared from circulation by the mononuclear phagocyte system (MPS) and can exhibit toxicity.[2] Surface modification with polyethylene glycol (PEG) is a proven method to overcome these limitations. The hydrophilic and flexible nature of the PEG chains creates a "stealth" effect, prolonging circulation half-life and enabling passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[1]

This compound is a heterobifunctional linker composed of a methoxy-terminated nine-unit PEG chain and a terminal carboxylic acid. The methoxy group provides an inert, hydrophilic surface, while the carboxylic acid serves as a reactive handle for covalent attachment to amine-functionalized nanoparticles via amide bond formation.

Applications in Drug Delivery and Diagnostics

The surface modification of nanoparticles with this compound is instrumental in a variety of biomedical applications:

  • Drug Delivery: PEGylated nanoparticles can encapsulate or be conjugated with therapeutic agents, protecting them from degradation and enabling targeted delivery. The prolonged circulation time increases the probability of nanoparticle accumulation at the desired site of action, such as a tumor.

  • Medical Imaging: By conjugating imaging agents to PEGylated nanoparticles, their pharmacokinetic properties can be improved, leading to enhanced contrast and longer imaging windows for techniques like magnetic resonance imaging (MRI).[3]

  • In Vitro Diagnostics: The reduction of nonspecific binding is crucial for developing sensitive and reliable diagnostic assays. PEGylated nanoparticles exhibit reduced fouling from proteins and other biomolecules in complex biological samples.

Experimental Protocols

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Washing Buffer: 1X PBS

  • High-purity water

  • Organic solvent (e.g., DMSO or DMF) for dissolving this compound

Protocol for this compound Conjugation to Amine-Functionalized Nanoparticles

This protocol outlines the two-step process of activating the carboxylic acid of this compound with EDC and NHS, followed by conjugation to the amine-functionalized nanoparticle surface.

Step 1: Activation of this compound

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

  • In a microcentrifuge tube, add the desired amount of this compound.

  • Add Activation Buffer to the tube.

  • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing to generate the NHS-activated ester.

Step 2: Conjugation to Nanoparticles

  • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-suspended; sonication may be used if necessary.

  • Add the activated this compound solution to the nanoparticle suspension. A typical starting point is a 10 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer if necessary.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing.

Step 3: Quenching and Purification

  • To quench the reaction and hydrolyze any unreacted NHS esters, add Quenching Buffer to the reaction mixture and incubate for 15 minutes.

  • Purify the PEGylated nanoparticles to remove excess reagents and byproducts. Common purification methods include:

    • Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in Washing Buffer. Repeat this washing step 2-3 times.

    • Dialysis: Dialyze the nanoparticle suspension against Washing Buffer using an appropriate molecular weight cutoff (MWCO) membrane.

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller, unreacted molecules.

Step 4: Storage

  • Resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).

  • Store the nanoparticles at 4°C. For long-term storage, consult the stability data for your specific nanoparticle type.

Characterization of this compound Modified Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.

Physicochemical Characterization
ParameterTechniquePrincipleExpected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Measures the size of particles in suspension based on their Brownian motion.An increase in hydrodynamic diameter is expected after PEGylation due to the formation of a hydrated PEG layer on the nanoparticle surface.
Surface Charge Zeta Potential MeasurementMeasures the magnitude of the electrostatic charge at the particle surface.A shift in zeta potential towards a more neutral value is typically observed after PEGylation, as the PEG layer shields the charged surface groups of the nanoparticle core.
Confirmation of Covalent Attachment Fourier-Transform Infrared Spectroscopy (FTIR)Detects the vibrational modes of chemical bonds.The appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the ether linkages of the PEG chain (~1100 cm⁻¹) can confirm successful conjugation.
Quantitative Analysis of PEGylation
ParameterTechniquePrinciple
PEG Grafting Density Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature. The weight loss corresponding to the degradation of the PEG layer can be used to quantify the amount of PEG attached.
PEG Quantification High-Performance Liquid Chromatography (HPLC)Can be used to quantify the amount of free PEG in the supernatant after the conjugation reaction to indirectly determine the amount of bound PEG.
PEG Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyCan provide qualitative and quantitative information about the PEG chains on the nanoparticle surface.

Expected Results and Data Presentation

The following tables present representative data for the characterization of nanoparticles before and after surface modification with a PEG-acid linker.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles150 ± 50.15+25 ± 3
This compound Modified Nanoparticles180 ± 70.18-5 ± 2

Table 2: Impact of PEGylation on Drug Loading and Release

Nanoparticle FormulationDrug Loading Capacity (%)Drug Encapsulation Efficiency (%)In Vitro Release at 24h (%)
Unmodified Nanoparticles10.2 ± 0.885.1 ± 4.265.4 ± 3.1
This compound Modified Nanoparticles8.5 ± 0.679.3 ± 3.845.2 ± 2.5

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle PEGylation

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Amine_NP Amine-Functionalized Nanoparticles Conjugate Conjugate to Nanoparticles (in PBS Buffer) Amine_NP->Conjugate mPEG9_acid This compound Activate Activate this compound (EDC, NHS in MES Buffer) mPEG9_acid->Activate Activate->Conjugate Purify Quench and Purify (Centrifugation/Dialysis) Conjugate->Purify DLS DLS (Size) Purify->DLS Zeta Zeta Potential (Charge) Purify->Zeta FTIR FTIR (Bonding) Purify->FTIR

Caption: Workflow for surface modification of nanoparticles with this compound.

Signaling Pathway for Targeted Drug Delivery

G NP PEGylated Nanoparticle (with targeting ligand) Circulation Systemic Circulation NP->Circulation IV Injection Receptor Receptor NP->Receptor Binding Tumor Tumor Microenvironment (EPR Effect) Circulation->Tumor Extravasation Cancer_Cell Cancer Cell Tumor->Cancer_Cell Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Targeted drug delivery to cancer cells using PEGylated nanoparticles.

References

Application Notes and Protocols for the Synthesis of Peptide-PEG Conjugates using m-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and other biomolecules. Attaching PEG chains can improve a peptide's solubility, extend its in-vivo circulation half-life, and reduce its immunogenicity. This document provides detailed application notes and protocols for the synthesis of peptide-PEG conjugates using methoxy-PEG9-acid (m-PEG9-acid), a monodisperse PEG linker. The protocol focuses on the common and efficient method of amide bond formation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The synthesis of a peptide-PEG conjugate using this compound involves a two-step carbodiimide-mediated coupling reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable NHS-ester intermediate. This activated PEG is then reacted with a primary amine group on the peptide (typically the N-terminal amine or the side chain of a lysine residue) to form a stable amide bond, yielding the desired peptide-PEG conjugate.

Materials and Reagents

  • This compound

  • Peptide with a primary amine (e.g., N-terminus or lysine side chain)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer (pH 4.5-6.0) for activation and 0.1 M Phosphate Buffered Saline (PBS) (pH 7.2-7.5) for conjugation

  • Quenching Solution: 1 M hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)

  • Characterization Instruments: HPLC, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS), NMR Spectrometer

Experimental Protocols

Protocol 1: Synthesis of a Peptide-mPEG9 Conjugate

This protocol describes a general procedure for conjugating this compound to a peptide containing a primary amine. The molar ratios of reactants may need to be optimized for specific peptides.

1. Reagent Preparation:

  • Allow all reagents to warm to room temperature before use.

  • Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF.

  • Prepare a 10 mg/mL solution of the peptide in PBS (pH 7.4).

  • Freshly prepare 100 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.

2. Activation of this compound:

  • In a reaction vial, add this compound (1.5 equivalents relative to the peptide).

  • Add EDC (2.0 equivalents) and NHS (2.0 equivalents) to the this compound solution.[1]

  • The activation reaction is most efficient at pH 4.5-7.2.[1][2] For this, a small amount of MES buffer (pH 5-6) can be used.[1]

  • Stir the reaction mixture at room temperature for 15-30 minutes.[1]

3. Conjugation to the Peptide:

  • Add the peptide solution to the activated this compound mixture.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS buffer to facilitate the reaction with the primary amine.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

4. Quenching the Reaction:

  • To stop the reaction, add the quenching solution (e.g., hydroxylamine) to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-activated PEG.

Protocol 2: Purification of the Peptide-PEG Conjugate by RP-HPLC
  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the equilibrated RP-HPLC column.

    • Collect fractions corresponding to the product peak.

    • Analyze the collected fractions for purity by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide-PEG conjugate.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of a hypothetical peptide-mPEG9 conjugate.

Table 1: Reaction Parameters and Yield

ParameterValue
Peptide Molecular Weight~1500 Da
This compound Molecular Weight456.5 g/mol
Molar Ratio (Peptide:PEG:EDC:NHS)1 : 1.5 : 2 : 2
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Crude Yield~85%
Purified Yield~60-70%

Table 2: Characterization Data Summary

Analysis MethodParameterUnconjugated PeptidePeptide-mPEG9 Conjugate
RP-HPLC Retention Time15.2 min18.5 min
Purity (post-purification)>98%>98%
Mass Spectrometry (ESI-MS) [M+H]⁺ (Calculated)1500.8 Da1939.3 Da
[M+H]⁺ (Observed)1500.9 Da1939.5 Da
¹H NMR (in D₂O) Characteristic Peptide Peaksδ 7.0-8.5 (aromatic), δ 0.8-4.5 (aliphatic)Shifted peptide peaks
Characteristic PEG PeaksNot Applicableδ 3.6 (s, PEG backbone -CH₂CH₂O-)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Peptide & this compound activation Activation (EDC/NHS) reagents->activation Add activators conjugation Conjugation Reaction activation->conjugation Add peptide quenching Quenching conjugation->quenching Stop reaction hplc RP-HPLC quenching->hplc Inject crude product lyophilization Lyophilization hplc->lyophilization Pool pure fractions hplc_analysis HPLC Analysis lyophilization->hplc_analysis Analyze purity ms_analysis Mass Spectrometry lyophilization->ms_analysis Confirm mass nmr_analysis NMR Spectroscopy lyophilization->nmr_analysis Confirm structure

Caption: Experimental workflow for the synthesis, purification, and characterization of peptide-PEG conjugates.

Signaling Pathway: EGFR Inhibition by a PEGylated Peptide

Many peptides are designed to target and inhibit specific cellular signaling pathways involved in disease. For instance, a PEGylated peptide antagonist could block the activation of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PEG_Peptide PEGylated Peptide Antagonist PEG_Peptide->EGFR Blocks Binding Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of the EGFR signaling pathway by a PEGylated peptide antagonist.

Logical Relationship: Rationale for PEGylation

The decision to PEGylate a therapeutic peptide is based on a logical progression of addressing its inherent limitations to improve its overall efficacy.

pegylation_rationale cluster_problem Challenges with Therapeutic Peptides cluster_solution Solution cluster_outcome Improved Properties cluster_goal Therapeutic Goal p1 Rapid Renal Clearance sol PEGylation (Conjugation with PEG) p1->sol p2 Enzymatic Degradation p2->sol p3 Poor Solubility p3->sol p4 Immunogenicity p4->sol o1 Increased Hydrodynamic Size sol->o1 leads to o2 Steric Hindrance sol->o2 provides o3 Increased Hydrophilicity sol->o3 confers o4 Masking of Epitopes sol->o4 results in goal Enhanced Therapeutic Efficacy o1->goal o2->goal o3->goal o4->goal

Caption: The rationale for peptide PEGylation to enhance therapeutic properties.

References

Application Notes and Protocols: m-PEG9-acid as a Linker for Small Molecule Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of m-PEG9-acid as a versatile linker for the delivery of small molecule drugs. This document includes its properties, applications in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and detailed protocols for conjugation and analysis.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) linker featuring a terminal carboxylic acid group. The methoxy-capped PEG chain consists of nine ethylene glycol units, imparting hydrophilicity and flexibility to the linker. The terminal carboxylic acid allows for covalent conjugation to amine-containing molecules, such as small molecule drugs, antibodies, or ligands, through the formation of a stable amide bond.

The key advantages of using this compound as a linker in drug delivery include:

  • Increased Hydrophilicity: The PEG component enhances the aqueous solubility of hydrophobic small molecule drugs, which can improve their formulation and pharmacokinetic properties.[1][2][3][4]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is known to increase the in vivo circulation half-life of drugs by reducing renal clearance and enzymatic degradation.[5]

  • Reduced Immunogenicity: The hydrophilic nature of the PEG linker can shield the drug conjugate from the immune system, potentially reducing immunogenic responses.

  • Precise and Defined Length: As a monodisperse linker, this compound has a fixed length, which allows for the synthesis of homogeneous drug conjugates with consistent properties and predictable behavior.

  • Biocompatibility: PEG is a well-established biocompatible polymer used in numerous FDA-approved pharmaceuticals.

Applications in Small Molecule Drug Delivery

This compound is a valuable tool in the design and synthesis of advanced drug delivery systems, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic small molecule payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. This compound can be incorporated into ADC linkers to enhance the solubility and stability of the conjugate. The terminal carboxylic acid can be activated to react with an amine group on either the payload or a component of a larger, more complex linker structure.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a crucial component of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is frequently used as a component of PROTAC linkers to improve the solubility and cellular permeability of the molecule.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Name 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid
Molecular Formula C20H40O11
Molecular Weight 456.53 g/mol
Appearance Solid Powder or Liquid
Purity ≥98%
Solubility Soluble in DMSO and water
Storage -20°C for long-term storage

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Small Molecule

This protocol describes the two-step process of first activating the carboxylic acid of this compound to form an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on a small molecule drug.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing small molecule drug

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

Step 1: Activation of this compound to m-PEG9-NHS ester

  • Dissolve this compound (1 equivalent), NHS (1.2 equivalents), and DCC (1.2 equivalents) in anhydrous DMF or DCM in a clean, dry reaction vessel.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The resulting solution containing the m-PEG9-NHS ester can be used directly in the next step or the product can be precipitated by adding cold diethyl ether, collected by filtration, and dried under vacuum.

Step 2: Conjugation of m-PEG9-NHS ester to the amine-containing small molecule

  • Dissolve the amine-containing small molecule drug (1 equivalent) in a suitable solvent (e.g., DMF or DMSO).

  • Add the solution of m-PEG9-NHS ester (1.1 equivalents) to the small molecule solution.

  • If the small molecule is in a salt form (e.g., HCl salt), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by HPLC.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired drug-PEG conjugate.

  • Characterize the purified conjugate by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.

Visualizing Workflows and Pathways

Experimental Workflow for Small Molecule Conjugation

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis mPEG9_acid This compound mPEG9_NHS m-PEG9-NHS ester mPEG9_acid->mPEG9_NHS Activation reagents_activation NHS, DCC/EDC in Anhydrous DMF/DCM reagents_activation->mPEG9_NHS drug_conjugate Drug-mPEG9 Conjugate mPEG9_NHS->drug_conjugate Reaction small_molecule Amine-containing Small Molecule Drug small_molecule->drug_conjugate Conjugation purification Preparative HPLC drug_conjugate->purification Purification analysis Mass Spectrometry Analytical HPLC purification->analysis

Caption: Workflow for the synthesis of a small molecule-m-PEG9-acid conjugate.

Generalized PROTAC Mechanism of Action

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (with this compound linker) POI->PROTAC Ub_POI Polyubiquitinated Target Protein POI->Ub_POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub recruits Ub->POI transfers to Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades into

Caption: Generalized mechanism of action for a PROTAC utilizing an this compound linker.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG9-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG9-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low or no conjugation yield?

A major contributor to low or nonexistent conjugation yield is the hydrolysis of the activated this compound, particularly when using EDC/NHS chemistry. The N-hydroxysuccinimide (NHS) ester intermediate is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid.[1][2] This hydrolysis reaction is highly dependent on pH and accelerates at higher pH values.[1][3] Other factors include poor quality or degradation of the PEG reagent, suboptimal stoichiometry, and low concentration of the target molecule.[1]

Q2: How does pH affect the efficiency of the this compound conjugation reaction?

The pH of the reaction is a critical parameter that requires careful optimization. The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic buffer (pH 5.5-6.0). However, the subsequent reaction of the activated NHS-ester with primary amines on the target molecule is more efficient at a slightly alkaline pH (typically 7.2-8.5). This creates a conflict, as the rate of hydrolysis of the NHS-ester also significantly increases at higher pH. Therefore, a compromise must be found to balance the desired amidation reaction with the competing hydrolysis side reaction.

Q3: What are the primary side reactions to be aware of during conjugation?

The main side reaction is the hydrolysis of the activated NHS ester, which competes with the desired amine conjugation. Additionally, if not properly controlled, EDC can lead to the formation of N-acylisourea byproducts. The addition of NHS or Sulfo-NHS is crucial to minimize this side reaction by efficiently converting the unstable O-acylisourea intermediate to the more stable NHS ester.

Q4: Can the activated this compound react with amino acids other than lysine?

While the primary targets for NHS-ester activated PEGs are the N-terminus and the epsilon-amino group of lysine residues, side reactions with other nucleophilic amino acid side chains can occur under certain conditions. Residues such as serine, threonine, and tyrosine have shown reactivity, which is influenced by factors like pH and the local protein environment.

Q5: What type of buffer should I use for my PEGylation reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the target molecule for the activated PEG, leading to significantly lower yields of the desired conjugate. Amine-free buffers like phosphate-buffered saline (PBS) or HEPES are recommended for the conjugation step. For the activation step, a buffer like MES at a slightly acidic pH is often used.

Q6: How should I store my this compound and other reagents?

To prevent degradation, this compound and activators like EDC and NHS should be stored at -20°C in a desiccated, dark environment. Before use, it is important to allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. Stock solutions of EDC and NHS should be prepared fresh immediately before use.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is a frequent issue that can be systematically addressed by considering the following potential causes and solutions.

Potential Cause Recommended Solution
Reagent Degradation Ensure this compound, EDC, and NHS have been stored properly at -20°C under dry conditions. Allow reagents to warm to room temperature before opening to prevent moisture condensation. Use fresh, high-quality reagents if degradation is suspected.
Inefficient Activation Perform the activation step in a suitable buffer, such as 0.1 M MES, pH 5.5-6.0. Use a fresh, high-quality batch of EDC and NHS. Ensure the molar ratio of EDC/NHS to this compound is sufficient, typically 1.2-1.5 equivalents each.
Hydrolysis of Activated PEG Add the amine-containing target molecule to the activated this compound immediately after the activation step. Do not allow the activated PEG to sit for extended periods, especially at a high pH, before adding the target molecule.
Incorrect Reaction pH For the conjugation step, ensure the final pH of the reaction mixture is between 7.2 and 8.5. This can be achieved by adding the activated PEG solution to the target molecule in a buffer at the desired pH.
Suboptimal Stoichiometry Optimize the molar ratio of the PEG reagent to the target molecule. A common starting point is a 10- to 20-fold molar excess of the PEG linker over the protein, but this should be optimized for your specific application.
Low Reactant Concentration If possible, increase the concentration of the target molecule. Reactions in dilute solutions may be less efficient.
Presence of Competing Amines Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS or HEPES.
Problem: Presence of Multiple PEGylated Species or Byproducts

The appearance of multiple products can indicate a lack of control over the reaction.

Potential Cause Recommended Solution
Multiple Reactive Sites If the goal is mono-PEGylation, carefully control the stoichiometry by using a lower molar excess of the PEG reagent. For more precise control, consider site-specific conjugation by genetically engineering a unique conjugation site (e.g., a single cysteine) and using a heterobifunctional PEG linker.
Formation of N-acylisourea Byproduct Ensure an adequate molar excess of NHS or Sulfo-NHS is used during the activation step to efficiently trap the active intermediate as the more stable NHS ester.
Cross-linking of Molecules In some cases, EDC/NHS chemistry can lead to a small amount of protein cross-linking. Optimizing the reaction conditions, such as reactant concentrations and reaction time, can help minimize this.

Quantitative Data Summary

The stability of the activated NHS ester is highly pH-dependent. The following table summarizes the half-life of NHS esters at different pH values, illustrating the importance of pH control.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Experimental Protocols

Protocol: Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues) in an aqueous environment.

Materials:

  • This compound

  • Target protein with primary amine(s)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening their containers to prevent moisture condensation.

    • Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Dissolve Reactants:

    • Dissolve the target protein in the Conjugation Buffer.

    • Dissolve this compound in the Activation Buffer.

  • Activation of this compound:

    • In a separate tube, add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to a final concentration of 5 mM) to the solution containing this compound. The molar ratio of EDC/Sulfo-NHS to this compound should be optimized, but a 1.5-fold molar excess of each is a good starting point.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the Target Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • The molar ratio of PEG to protein should be optimized based on the desired degree of labeling. A 10- to 20-fold molar excess of PEG is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis, exchanging the buffer to a suitable storage buffer for your protein.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Steps cluster_purification 3. Purification prep_peg Dissolve this compound in Activation Buffer (MES, pH 6.0) activation Activation: Add EDC/Sulfo-NHS to This compound solution. Incubate 15 min at RT. prep_peg->activation prep_protein Dissolve Target Protein in Conjugation Buffer (PBS, pH 7.4) conjugation Conjugation: Immediately add activated PEG to protein solution. Incubate 2h at RT or overnight at 4°C. prep_protein->conjugation prep_activators Prepare fresh EDC and Sulfo-NHS solutions prep_activators->activation activation->conjugation Immediate Transfer quenching Quenching: Add Tris or Hydroxylamine to stop the reaction. conjugation->quenching purify Purify conjugate using desalting column or dialysis. quenching->purify end_product Purified PEG-Conjugate purify->end_product start Start start->prep_peg

Caption: General experimental workflow for this compound conjugation.

troubleshooting_guide start Start Troubleshooting: Low/No Yield q1 Are your reagents (PEG, EDC, NHS) fresh and stored correctly? start->q1 sol1 Solution: Use fresh reagents. Store at -20°C, desiccated. Warm to RT before opening. q1->sol1 No q2 Is your activation buffer at the correct pH (e.g., MES, pH 5.5-6.0)? q1->q2 Yes sol1->q1 sol2 Solution: Prepare fresh activation buffer and verify pH. q2->sol2 No q3 Was the activated PEG used immediately? q2->q3 Yes sol2->q2 sol3 Solution: Minimize delay between activation and conjugation steps. q3->sol3 No q4 Is your conjugation buffer at the correct pH (7.2-8.5) and amine-free? q3->q4 Yes sol3->q3 sol4 Solution: Use amine-free buffers (e.g., PBS, HEPES) and adjust pH as needed. q4->sol4 No end_node Problem Solved q4->end_node Yes sol4->q4

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Improving the Efficiency of m-PEG9-acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG9-acid labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for labeling with this compound?

A1: this compound contains a terminal carboxylic acid group. This group is typically reacted with primary amine groups (-NH2) on a target molecule (e.g., protein, peptide, or small molecule) to form a stable amide bond. This reaction requires chemical activation of the carboxylic acid, most commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

Q2: I am observing very low or no formation of my desired conjugate. What are the likely causes?

A2: Low or no conjugation efficiency is a common issue that can stem from several factors:

  • Inactive Reagents: EDC is highly sensitive to moisture and can hydrolyze, rendering it inactive. NHS/Sulfo-NHS also have limited stability in aqueous solutions.

  • Incorrect pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-activated PEG with the amine is more efficient at a physiological to slightly basic pH (7.2-8.5).

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for reaction with the activated PEG, reducing your yield.

  • Steric Hindrance: Bulky molecules or inaccessible amine groups on your target can physically block the this compound from reacting.

  • Suboptimal Molar Ratios: An inappropriate ratio of this compound, EDC, and NHS to your target molecule can lead to inefficient activation or labeling.

Q3: How can I confirm that my this compound labeling reaction was successful?

A3: Successful conjugation can be confirmed using a variety of analytical techniques. A common approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift corresponding to the addition of the this compound moiety (molecular weight: 456.5 g/mol ) to your target molecule. For larger molecules like proteins, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) will show a visible increase in molecular weight. High-Performance Liquid Chromatography (HPLC) can also be used to separate the labeled product from unreacted starting materials, allowing for quantification.

Q4: What are PROTACs and how is this compound used in their synthesis?

A4: PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation. They consist of two ligands connected by a linker; one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. This compound is often used as a component of the linker in PROTAC synthesis.[1][2][3][4] The PEG chain provides desirable solubility and pharmacokinetic properties to the final PROTAC molecule.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound labeling experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency Reagent Inactivity: EDC and/or NHS have hydrolyzed.- Use fresh, high-quality EDC and NHS. - Allow reagent vials to warm to room temperature before opening to prevent moisture condensation. - Prepare EDC and NHS solutions immediately before use and do not store them for extended periods.
Suboptimal pH: Incorrect pH for the activation or conjugation step.- Perform the activation of this compound with EDC/NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer). - Adjust the pH of the reaction mixture to 7.2-8.5 (e.g., with PBS or borate buffer) before adding your amine-containing target molecule.
Competing Nucleophiles: Presence of primary amines (e.g., Tris buffer) or other nucleophiles in the reaction mixture.- Ensure all buffers are free of primary amines. Use buffers such as MES, HEPES, or PBS. - If your sample is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer before starting the conjugation.
Insufficient Molar Excess of Reagents: The ratio of PEG:EDC:NHS to the target molecule is too low.- Increase the molar excess of this compound, EDC, and NHS. A common starting point is a 10- to 50-fold molar excess of the PEG reagent over the target molecule. The optimal ratio should be determined empirically.
Precipitation of Protein During Labeling High Concentration of Organic Solvent: If this compound is dissolved in an organic solvent like DMSO or DMF, adding a large volume to your aqueous protein solution can cause precipitation.- Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. - Add the PEG solution slowly to the protein solution while gently mixing.
Protein Instability: The reaction conditions (pH, temperature) are causing your protein to become unstable.- Optimize the reaction pH and temperature for your specific protein's stability. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Multiple PEGylated Species or Polydispersity High Molar Excess of PEG Reagent: Using a large excess of this compound can lead to multiple PEG chains attaching to a single protein molecule.- Reduce the molar excess of the this compound to favor mono-PEGylation. - Optimize the reaction time; shorter reaction times may reduce the extent of multiple labeling events.
Reaction pH is too high: High pH can increase the reactivity of multiple amine groups (e.g., lysine residues) on a protein surface.- For more controlled labeling, especially for targeting the N-terminus, consider running the reaction at a lower pH (around 7.0-7.5).
Difficulty in Purifying the Final Conjugate Excess Unreacted Reagents: Unreacted this compound and coupling reagents can be difficult to separate from the final product.- Quench the reaction to hydrolyze any unreacted NHS esters. This can be done by adding a small amount of an amine-containing buffer (e.g., Tris or hydroxylamine). - Use an appropriate purification method based on the size and properties of your conjugate. Size-exclusion chromatography (SEC) is effective for removing small molecule impurities from larger protein conjugates. Reverse-phase HPLC can be used for smaller molecules and peptides.

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline for labeling a protein with this compound in an aqueous environment.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS or MES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening their containers.

    • Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. A typical concentration is 10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution, which should be in the Conjugation Buffer.

    • Alternatively, you can adjust the pH of the activation reaction mixture to 7.2-7.5 by adding a concentrated phosphate buffer before adding the protein.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift and LC-MS to confirm the mass of the conjugate.

Visualizations

Experimental Workflow for this compound Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, EDC, Sulfo-NHS, Buffers) activation Activate this compound (with EDC/Sulfo-NHS at pH 6.0) prep_reagents->activation prep_protein Prepare Protein Solution (in amine-free buffer) conjugation Conjugate to Protein (at pH 7.4) prep_protein->conjugation activation->conjugation quenching Quench Reaction (with Tris buffer) conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification characterization Characterize Product (SDS-PAGE, LC-MS) purification->characterization

Caption: A typical experimental workflow for labeling a protein with this compound.

PROTAC-Mediated Protein Degradation Pathway

As this compound is a common linker in PROTACs, the following diagram illustrates the mechanism of action for a PROTAC that utilizes such a linker.

PROTAC_Pathway PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitylation Ubiquitylation TernaryComplex->Ubiquitylation Ub Ubiquitin Ub->Ubiquitylation TaggedProtein Polyubiquitylated Target Protein Ubiquitylation->TaggedProtein Proteasome 26S Proteasome TaggedProtein->Proteasome Recognition Degradation Degradation TaggedProtein->Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTACs with this compound linkers facilitate protein degradation.

References

PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with m-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on overcoming low reaction yields when utilizing m-PEG9-acid linkers.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield in my PROTAC synthesis during the amide coupling step between my E3 ligase ligand (or protein of interest ligand) and this compound. What are the common causes?

Low yields in the amide coupling step of PROTAC synthesis involving this compound can stem from several factors. These often relate to the inherent properties of the PEG linker and the specific reaction conditions employed. Key areas to investigate include:

  • Suboptimal Coupling Reagents and Conditions: The choice of coupling reagent and the reaction environment are critical. Not all coupling reagents are equally effective for sterically hindered or poorly soluble substrates, which can be characteristic of PROTAC intermediates.

  • Steric Hindrance: The bulky nature of both the E3 ligase/POI ligands and the long, flexible PEG chain can create significant steric hindrance around the reactive carboxylic acid and amine functionalities, impeding their ability to come together for the reaction.

  • Poor Solubility of Reactants: While PEG linkers are intended to improve the solubility of the final PROTAC, the starting materials, including the this compound and the often lipophilic ligands, may have poor solubility in the chosen reaction solvent. This can lead to a heterogeneous reaction mixture and consequently, low conversion rates.

  • Moisture Contamination: Amide coupling reactions are highly sensitive to moisture. Water can hydrolyze the activated ester intermediates formed by the coupling reagents, leading to the regeneration of the carboxylic acid and a decrease in product yield.

  • Side Reactions: Undesirable side reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents (e.g., DCC, EDC), can consume the activated acid and reduce the yield of the desired amide product.

Q2: Which amide coupling reagents are recommended for PROTAC synthesis with this compound, and how do they compare in terms of yield?

The selection of an appropriate coupling reagent is crucial for maximizing yield. For sterically demanding and valuable substrates common in PROTAC synthesis, uronium/aminium salt-based reagents like HATU and HBTU are often preferred over carbodiimides like DCC and EDC due to their higher reactivity and ability to suppress side reactions.

Below is a table summarizing the typical performance of common coupling reagents in amide bond formation for complex molecules, providing an illustrative comparison of expected yields.

Coupling ReagentAdditiveBaseCommon SolventTypical Reaction TimeIllustrative Yield (%)Key Considerations
HATU None (HOAt is formed in situ)DIPEADMF, DCM1-4 hours70-95%Highly efficient, especially for hindered systems. Less racemization. Higher cost.
HBTU HOBtDIPEADMF, DCM2-6 hours60-85%A robust and slightly less expensive alternative to HATU.
EDC·HCl HOBt or NHSDIPEA, TEADCM, DMF12-24 hours40-70%More economical but can lead to N-acylurea byproduct formation and lower yields with hindered substrates.
DCC HOBt or NHSDIPEA, TEADCM12-24 hours35-65%Similar to EDC but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.

Disclaimer: The yields presented in this table are illustrative and can vary significantly based on the specific substrates, reaction scale, and optimization of conditions.

Q3: My starting materials, particularly the this compound derivative, have poor solubility in my reaction solvent. What can I do to improve this?

Poor solubility is a common hurdle. Here are several strategies to address this issue:

  • Solvent Selection: While Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices, their effectiveness can vary.

    • DMF is a polar aprotic solvent that is often better at dissolving polar and PEGylated compounds.

    • DCM is less polar and may be suitable for more lipophilic ligands, but the PEGylated reactant may have limited solubility.

    • Consider using a co-solvent system, such as a mixture of DCM and DMF, to improve the solubility of all reactants. N-Methyl-2-pyrrolidone (NMP) can also be an effective solvent for poorly soluble substrates.

  • Temperature: Gently warming the reaction mixture can sometimes improve the solubility of the reactants. However, be cautious as excessive heat can also promote side reactions and racemization.

  • Sonication: Applying sonication can help to break up aggregates and improve the dissolution of suspended solids in the reaction mixture.

Q4: How can I minimize steric hindrance during the coupling reaction?

Steric hindrance is a fundamental challenge in PROTAC synthesis. While it cannot be entirely eliminated, its impact can be mitigated:

  • Choice of Coupling Reagent: As mentioned, highly reactive reagents like HATU are more effective at overcoming steric barriers compared to less reactive ones like EDC.

  • Reaction Time and Temperature: For sterically hindered couplings, extending the reaction time may be necessary to achieve a reasonable conversion. A moderate increase in temperature can also provide the necessary activation energy to overcome the steric barrier, but this must be balanced against the risk of side reactions.

  • Order of Addition: While typically the acid is activated first, for particularly challenging couplings, experimenting with the order of reagent addition might be beneficial, though less common.

Q5: What is the best way to purify my final PROTAC product containing the m-PEG9-linker?

Purification of PEGylated PROTACs can be challenging due to their amphipathic nature, which can lead to broad peaks and poor separation in chromatography.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying PROTACs.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly employed. The long PEG chain can cause the PROTAC to be quite retained, so a shallower gradient may be necessary to achieve good separation from impurities.

  • Flash Column Chromatography: For larger scale purifications or to remove major impurities before HPLC, flash chromatography on silica gel can be used. However, the polarity of PEGylated PROTACs can make separation on normal phase silica challenging. A reverse-phase silica column may be more effective.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a general method for the amide coupling of a carboxylic acid-functionalized component (e.g., this compound attached to an E3 ligase ligand) with an amine-functionalized component (e.g., a POI ligand with a free amine).

Materials:

  • Carboxylic acid derivative (1.0 equivalent)

  • Amine derivative (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid derivative in anhydrous DMF or DCM.

  • Add HATU to the solution and stir for 5 minutes.

  • Add DIPEA to the reaction mixture and stir for another 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve the amine derivative in a minimal amount of anhydrous DMF or DCM.

  • Slowly add the solution of the amine derivative to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can range from 1 to 12 hours depending on the reactivity of the substrates.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by RP-HPLC or flash column chromatography.

Protocol 2: General Procedure for RP-HPLC Purification of a PEGylated PROTAC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Crude PROTAC sample dissolved in a minimal amount of DMF or DMSO

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Dissolve the crude PROTAC sample in the smallest possible volume of DMF or DMSO and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample onto the column.

  • Run a linear gradient elution. A typical gradient might be from 5% to 95% B over 30-40 minutes. The gradient may need to be optimized (i.e., made shallower) to achieve good separation of the product from closely eluting impurities.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength where the aromatic components of the PROTAC absorb).

  • Collect the fractions corresponding to the product peak.

  • Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reagents E3 Ligand-Linker (this compound) + POI Ligand (amine) coupling Amide Coupling (e.g., HATU, DIPEA in DMF) reagents->coupling crude Crude PROTAC coupling->crude workup Aqueous Workup crude->workup hplc RP-HPLC Purification workup->hplc pure Pure PROTAC hplc->pure analysis LC-MS & NMR Analysis pure->analysis

Caption: A typical workflow for PROTAC synthesis, purification, and analysis.

Troubleshooting_Low_Yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield in Amide Coupling check_reagents Reagent Quality? (Anhydrous solvents, fresh coupling agents) start->check_reagents check_solubility Reactant Solubility? (Visible precipitation) start->check_solubility check_conditions Reaction Conditions? (Temperature, time) start->check_conditions sol_purification Optimize Purification (Shallow HPLC gradient) start->sol_purification If product is formed but lost during purification sol_reagents Use High-Activity Coupling Agent (e.g., HATU) check_reagents->sol_reagents sol_solubility Change Solvent/Co-solvent (DMF, NMP, DCM/DMF) check_solubility->sol_solubility sol_conditions Optimize Conditions (Increase time, moderate temperature increase) check_conditions->sol_conditions

Caption: A logical troubleshooting guide for addressing low yields in PROTAC synthesis.

Technical Support Center: Optimizing m-PEG9-acid Amide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the pH conditions of amide bond formation between m-PEG9-acid and a primary amine. This reaction is typically facilitated by carbodiimide chemistry, such as using EDC and NHS.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a primary amine?

A1: This is a two-step process with two different optimal pH ranges.

  • Activation Step: The activation of the this compound's carboxyl group with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0 .[1][2][3] This acidic environment protonates the carboxyl group, making it reactive with EDC, while minimizing the hydrolysis of the EDC reagent itself.[4]

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amine is most efficient in a neutral to slightly alkaline buffer, typically pH 7.2 to 8.5 .[5] The optimal pH for many NHS-ester coupling reactions is often cited as pH 8.3-8.5 . This pH range ensures that a sufficient amount of the primary amine is deprotonated and nucleophilic, allowing it to efficiently attack the NHS ester.

Q2: Why is pH control so critical for this reaction?

A2: pH is the most critical factor because it directly influences the balance between the desired amidation reaction and competing side reactions, primarily hydrolysis.

  • At low pH (< 7): The amine group (R-NH3+) is protonated and no longer a strong nucleophile, which significantly slows down or prevents the desired coupling reaction.

  • At high pH (> 8.5): The rate of hydrolysis of the NHS ester increases dramatically. Water molecules will attack and consume the activated ester before it can react with the amine, leading to low yields of the desired conjugate and regeneration of the original carboxylic acid.

Q3: Which buffers should I use for the conjugation step?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.

  • Recommended Buffers: Phosphate-buffered saline (PBS, pH 7.2-7.5), HEPES, Borate, and Carbonate/Bicarbonate buffers are all suitable choices. A 0.1 M sodium bicarbonate solution is often used as it naturally buffers around the optimal pH of 8.3.

  • Buffers to Avoid: Buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided as they will react with the NHS-activated PEG, reducing conjugation efficiency.

Q4: Can I perform this as a one-pot reaction without changing the pH?

A4: While a two-step protocol with a pH shift is often recommended for maximum efficiency, a one-pot reaction can be performed. In this case, a compromise pH of 7.0-7.5 is often used. However, this may lead to lower yields compared to the two-step process because neither the activation nor the coupling step is at its truly optimal pH. The risk of NHS-ester hydrolysis is also a significant concern in a one-pot aqueous reaction.

Troubleshooting Guide

Problem: Low or No Conjugation Yield
Potential Cause Recommended Solution
Incorrect pH Verify the pH of your reaction buffers. Use a calibrated pH meter. For the activation step, ensure the pH is 4.5-6.0. For the conjugation step, ensure the pH is within the 7.2-8.5 range.
NHS-Ester Hydrolysis The NHS-ester is highly sensitive to moisture and has a short half-life in aqueous solutions, which decreases as pH increases. Prepare fresh solutions of EDC/NHS immediately before use. If using a two-step protocol, add the amine to the activated PEG-acid promptly after adjusting the pH for the conjugation step.
Inactive Reagents EDC and NHS are moisture-sensitive. Store them in a desiccator at -20°C. Before opening, allow the vials to equilibrate to room temperature to prevent condensation from forming on the reagent.
Presence of Competing Amines Ensure your buffers (e.g., Tris, glycine) or sample solutions do not contain extraneous primary amines. If necessary, perform a buffer exchange using dialysis or gel filtration before starting the conjugation.
Insufficient Reagent Concentration Low concentrations of reactants can favor hydrolysis over the desired bimolecular conjugation reaction. If possible, perform the reaction at the highest feasible concentration of your amine-containing molecule (e.g., 1-10 mg/mL for proteins).
Data Presentation: pH Effect on Reaction Rates

The efficiency of the this compound amine coupling is a trade-off between amine reactivity and NHS-ester stability. The table below summarizes the key pH-dependent factors.

pH RangeCarboxyl Activation (with EDC)Amine Reactivity (Nucleophilicity)NHS-Ester Stability (vs. Hydrolysis)Overall Recommendation
4.5 - 6.0 Excellent Poor (Amine is protonated)Very GoodOptimal for Activation Step
6.0 - 7.0 GoodModerateGood (Half-life of 4-5 hours at pH 7, 0°C)Sub-optimal compromise
7.2 - 8.5 PoorExcellent (Amine is deprotonated)Moderate to Poor (Half-life decreases rapidly)Optimal for Conjugation Step
> 8.5 PoorExcellentVery Poor (Half-life can be <10 mins at pH 8.6)Not Recommended

Data synthesized from multiple sources indicating general trends in EDC/NHS chemistry.

Experimental Protocols

Two-Step Aqueous Conjugation Protocol

This protocol is optimized for molecules soluble in aqueous buffers (e.g., proteins, peptides, amino-modified oligonucleotides).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (FW: 191.7)

  • NHS (or Sulfo-NHS for improved water solubility)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer (or PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Preparation: Bring all reagents to room temperature before opening vials. Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL. Dissolve the this compound in the Activation Buffer.

  • Activation Step (pH 4.7-6.0):

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Step (pH 7.2-8.0):

    • Immediately add the activated this compound solution to the solution containing your amine molecule. Note: For best results, you can perform a buffer exchange on the activated PEG to remove excess EDC/NHS and switch to the conjugation buffer, but this risks hydrolysis. A more common method is to add the activated PEG solution directly to the amine solution and adjust the final pH if necessary.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-activated PEG. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.

Visualizations

Reaction Workflow

The following diagram illustrates the two-step chemical pathway for the this compound and amine coupling, highlighting the critical role of pH and the competing hydrolysis side-reaction.

G cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Conjugation (pH 7.2 - 8.5) cluster_hydrolysis Side Reaction: Hydrolysis (Increases with pH) PEG_Acid This compound (-COOH) Activated_PEG Activated m-PEG9-NHS Ester PEG_Acid->Activated_PEG  + EDC/NHS EDC_NHS EDC + NHS Activated_PEG2 Activated m-PEG9-NHS Ester Activated_PEG3 Activated m-PEG9-NHS Ester Amine Primary Amine (R-NH2) Conjugate Stable Amide Bond (m-PEG9-NH-R) Activated_PEG2->Conjugate  + R-NH2 Water Water (H2O) Hydrolyzed_PEG Inactive this compound (-COOH) Activated_PEG3->Hydrolyzed_PEG  + H2O

Caption: Chemical workflow for EDC/NHS-mediated PEGylation.

Experimental Workflow

This diagram provides a high-level overview of the practical steps involved in a typical conjugation experiment, from preparation to final analysis.

G prep 1. Reagent Prep (Buffers, PEG, Amine) activation 2. Activation (this compound + EDC/NHS) pH 4.5-6.0 prep->activation conjugation 3. Conjugation (Add Amine) pH 7.2-8.5 activation->conjugation quench 4. Quench Reaction (Add Tris or Glycine) conjugation->quench purify 5. Purification (Dialysis / SEC) quench->purify analyze 6. Analysis (SDS-PAGE, HPLC, etc.) purify->analyze

Caption: Step-by-step experimental workflow for conjugation.

Troubleshooting Logic

This decision tree helps diagnose and solve common issues encountered during the this compound amine reaction, with a focus on problems related to reaction yield.

G start Problem: Low Conjugation Yield check_ph Did you verify buffer pH with a calibrated meter? start->check_ph check_reagents Are EDC/NHS reagents fresh and stored properly? check_ph->check_reagents Yes sol_ph Solution: Adjust pH to optimal ranges (Activation: 4.5-6.0) (Conjugation: 7.2-8.5) check_ph->sol_ph No check_buffer Is your buffer amine-free (e.g., PBS, HEPES)? check_reagents->check_buffer Yes sol_reagents Solution: Use fresh, anhydrous reagents. Equilibrate to RT before opening. check_reagents->sol_reagents No sol_buffer Solution: Perform buffer exchange to remove competing amines like Tris or glycine. check_buffer->sol_buffer No end Yield should improve. Consider optimizing reagent stoichiometry. check_buffer->end Yes sol_ph->end sol_reagents->end sol_buffer->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Navigating the Purification of m-PEG9-Acid Conjugated Proteins: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with m-PEG9-acid conjugated proteins, the purification process is a critical step that often presents unique challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these valuable biomolecules.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound conjugated proteins.

1. Poor Separation of PEGylated Protein from Unconjugated Protein

  • Question: Why am I not achieving good separation between my this compound conjugated protein and the unconjugated form using Ion Exchange Chromatography (IEX)?

    • Possible Cause: The PEG chain can shield the surface charges of the protein, reducing the difference in charge between the conjugated and unconjugated forms.[][2] This effect is more pronounced with higher degrees of PEGylation.[]

    • Solution:

      • Optimize pH: Ensure the buffer pH is at least 0.5 to 1 unit away from the isoelectric point (pI) of the native protein to maximize charge differences.

      • Adjust Gradient: Use a shallower salt gradient during elution to improve resolution.

      • Consider a Different Technique: If IEX is not providing adequate separation, Size Exclusion Chromatography (SEC) is often a more effective method for separating based on the size difference imparted by the PEG chain.[]

  • Question: My Size Exclusion Chromatography (SEC) column is not resolving the PEGylated conjugate from the native protein. What could be the issue?

    • Possible Cause: The pore size of your SEC resin may not be optimal for the size difference between your conjugated and unconjugated protein.

    • Solution:

      • Select the Appropriate Pore Size: For larger proteins or those with larger PEG chains, a resin with a larger pore size is necessary to achieve separation.

      • Optimize Flow Rate: A slower flow rate can sometimes improve resolution.

      • Column Calibration: Ensure your column is properly calibrated with appropriate molecular weight standards to verify its separation range.

2. Presence of Free this compound in the Final Product

  • Question: How can I efficiently remove unreacted this compound from my purified protein conjugate?

    • Possible Cause: The small size of the this compound may cause it to co-elute with the protein, especially in methods that are not primarily size-based.

    • Solution:

      • Size Exclusion Chromatography (SEC): This is the most effective method for removing small molecules like free PEG from larger protein conjugates.[]

      • Diafiltration/Ultrafiltration: Using a membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove small, unreacted PEG molecules.

3. Low Yield of Purified PEGylated Protein

  • Question: I am experiencing a significant loss of my this compound conjugated protein during purification. What are the potential causes?

    • Possible Cause (IEX): The dynamic binding capacity of the ion-exchange resin for the PEGylated protein may be lower than for the native protein due to charge shielding and steric hindrance by the PEG chain. A study on PEGylated bovine serum albumin showed a significant decrease in dynamic binding capacity on several anion-exchange stationary phases.

    • Solution (IEX):

      • Choose an Appropriate Resin: Resins with a more open porous structure, such as those based on agarose, may offer higher dynamic binding capacities for PEGylated proteins.

      • Optimize Loading Conditions: Ensure the conductivity of your sample is low enough for efficient binding.

    • Possible Cause (HIC): The PEGylated protein may be binding too strongly to the hydrophobic interaction chromatography (HIC) resin, leading to incomplete elution.

    • Solution (HIC):

      • Use a Less Hydrophobic Resin: Select a resin with lower hydrophobicity (e.g., butyl instead of phenyl).

      • Modify Elution Buffer: Include additives like non-ionic detergents or organic solvents in the elution buffer to reduce hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatography technique to try for purifying an this compound conjugated protein?

A1: For a first attempt, Size Exclusion Chromatography (SEC) is often recommended. PEGylation significantly increases the hydrodynamic radius of a protein, making SEC a robust method to separate the larger PEGylated conjugate from the smaller, unreacted native protein and any remaining free PEG.

Q2: Can I use Ion Exchange Chromatography (IEX) to separate different species of PEGylated proteins (e.g., mono-PEGylated vs. di-PEGylated)?

A2: Yes, IEX can be used to separate proteins with different degrees of PEGylation. The attachment of each neutral PEG chain shields the protein's surface charges, leading to a change in its overall charge and, consequently, its interaction with the IEX resin. Typically, more highly PEGylated species elute earlier from the column. However, the resolution may decrease as the degree of PEGylation increases.

Q3: When should I consider using Hydrophobic Interaction Chromatography (HIC) for purification?

A3: HIC can be a useful secondary purification step, particularly for polishing the sample after an initial separation by IEX or SEC. It separates molecules based on their surface hydrophobicity. PEGylation can alter a protein's hydrophobicity, allowing for separation from impurities that have different hydrophobic properties. However, HIC can sometimes have lower capacity and resolution for PEGylated proteins compared to IEX and SEC.

Q4: How does the size of the this compound affect the purification strategy?

A4: The relatively small size of a single this compound moiety means that the size difference between the conjugated and unconjugated protein may not be as dramatic as with larger PEGs. This makes high-resolution SEC particularly important. In IEX, the charge-shielding effect of the this compound will be less pronounced than that of a larger PEG chain, which may necessitate more careful optimization of the pH and salt gradient for effective separation.

Data Presentation

Table 1: Comparison of Primary Chromatography Techniques for this compound Conjugated Protein Purification

FeatureIon Exchange Chromatography (IEX)Size Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Net Surface ChargeHydrodynamic Radius (Size)Surface Hydrophobicity
Primary Application Separating mono- vs. multi-PEGylated species, polishing.Removing unconjugated protein and free PEG.Polishing step to remove remaining impurities.
Advantages High resolution for species with different charge properties.Robust for separating molecules of different sizes. Good for buffer exchange.Orthogonal separation mechanism to IEX and SEC.
Disadvantages Reduced effectiveness with high degrees of PEGylation due to charge shielding. Lower dynamic binding capacity for PEGylated proteins.Resolution can be limited by the resin's pore size and flow rate. Cannot separate positional isomers.PEG can interact with the resin, leading to peak broadening. Lower capacity and resolution can be a challenge.
Typical Purity Achieved Can be >90% after a single step.Generally high for removing unconjugated protein and PEG.Variable, often used as a polishing step.

Experimental Protocols

1. Generic Protocol for Ion Exchange Chromatography (IEX)

  • Resin Selection: Choose an anion or cation exchange resin based on the pI of the native protein and the desired working pH.

  • Buffer Preparation:

    • Binding Buffer: A low ionic strength buffer (e.g., 20 mM Tris-HCl) at a pH that ensures the target protein conjugate has a net charge opposite to that of the resin.

    • Elution Buffer: Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Binding Buffer.

  • Sample Loading: Load the dialyzed or diluted sample (ensuring low conductivity) onto the column.

  • Wash: Wash the column with 5-10 CVs of Binding Buffer to remove unbound material.

  • Elution: Elute the bound proteins using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs.

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy at 280 nm to identify the fractions containing the purified PEGylated protein.

2. Generic Protocol for Size Exclusion Chromatography (SEC)

  • Column and Resin Selection: Choose an SEC column with a fractionation range appropriate for the size of the this compound conjugated protein.

  • Buffer Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., PBS, pH 7.4).

  • Column Equilibration: Equilibrate the column with at least 2 CVs of the mobile phase.

  • Sample Loading: Inject a sample volume that is typically 1-2% of the total column volume.

  • Elution: Elute the sample with the mobile phase at a constant, pre-determined flow rate. The PEGylated protein will elute before the unconjugated protein and free PEG.

  • Fraction Analysis: Monitor the elution profile using UV absorbance at 280 nm and collect fractions corresponding to the desired peak. Analyze fractions by SDS-PAGE to confirm purity.

3. Generic Protocol for Hydrophobic Interaction Chromatography (HIC)

  • Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • Buffer Preparation:

    • Binding Buffer: A buffer containing a high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Elution Buffer: The same buffer as the binding buffer but without the salt.

  • Column Equilibration: Equilibrate the column with 5-10 CVs of Binding Buffer.

  • Sample Preparation and Loading: Add salt to the protein sample to match the concentration in the Binding Buffer and load it onto the column.

  • Wash: Wash the column with 5-10 CVs of Binding Buffer.

  • Elution: Elute the bound proteins using a decreasing linear salt gradient (from 100% Binding Buffer to 100% Elution Buffer) over 10-20 CVs.

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy at 280 nm.

Visualizations

experimental_workflow General Purification Workflow for this compound Conjugated Proteins start PEGylation Reaction Mixture (Conjugated Protein, Unconjugated Protein, Free PEG) sec Primary Purification: Size Exclusion Chromatography (SEC) start->sec Separate by size analysis Purity and Characterization Analysis (SDS-PAGE, HPLC, Mass Spectrometry) sec->analysis Assess purity iex Alternative/Secondary Purification: Ion Exchange Chromatography (IEX) iex->analysis hic Polishing Step: Hydrophobic Interaction Chromatography (HIC) hic->analysis analysis->iex Further separation needed (e.g., different PEGylated species) analysis->hic Minor impurities remain product Purified this compound Conjugated Protein analysis->product Meets specifications

Caption: A general workflow for the purification of this compound conjugated proteins.

troubleshooting_tree Troubleshooting Decision Tree for PEGylated Protein Purification start Problem with Purification q1 What is the primary issue? start->q1 poor_sep Poor Separation q1->poor_sep Separation low_yield Low Yield q1->low_yield Yield contaminants Contaminants Present q1->contaminants Purity q2_sep Which technique? poor_sep->q2_sep q2_yield Which technique? low_yield->q2_yield q2_cont What type of contaminant? contaminants->q2_cont sol_iex_sep Optimize pH and gradient Consider SEC q2_sep->sol_iex_sep IEX sol_sec_sep Check pore size Optimize flow rate q2_sep->sol_sec_sep SEC sol_iex_yield Use high-capacity resin Optimize loading conditions q2_yield->sol_iex_yield IEX sol_hic_yield Use less hydrophobic resin Modify elution buffer q2_yield->sol_hic_yield HIC sol_free_peg Use SEC or Diafiltration q2_cont->sol_free_peg Free PEG sol_other_prot Add an orthogonal step (IEX or HIC) q2_cont->sol_other_prot Other Proteins

Caption: A decision tree to guide troubleshooting during purification.

References

stability issues of m-PEG9-acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of m-PEG9-acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, solid this compound should be kept at -20°C.[1][2] If you need to prepare a stock solution, it is best to use it on the same day it's prepared.[3][4] For storing stock solutions, they should be aliquoted in tightly sealed vials, preferably under an inert gas like argon or nitrogen, and stored at -20°C for up to one month.[3]

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing stock solutions. It is crucial to use anhydrous solvents and to prevent moisture condensation by allowing the vial to warm to room temperature before opening.

Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH conditions (both acidic and basic) can potentially lead to the hydrolysis of the ether linkages in the PEG backbone, although this process is generally slow under typical experimental conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of PEG chains.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the PEG backbone, resulting in chain cleavage and the formation of impurities like aldehydes and carboxylates.

  • Light: Exposure to light can also contribute to the degradation of PEG molecules.

  • Incompatible Reagents: Strong acids, alkalis, and strong oxidizing or reducing agents are incompatible with this compound.

Q4: What are the potential degradation pathways for this compound?

A4: The two primary degradation pathways for the PEG backbone of this compound are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ether bonds in the PEG chain, which can be catalyzed by acidic or basic conditions, especially at higher temperatures.

  • Oxidation: This is a more common degradation pathway under ambient conditions and in the presence of oxygen. It can lead to the formation of various degradation products, including shorter PEG chains, aldehydes (such as formaldehyde and acetaldehyde), and PEG molecules with different end groups like oxyacetic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Reactivity of this compound Degradation of the carboxylic acid group or the PEG chain.Prepare fresh solutions of this compound before each experiment. Store stock solutions properly at -20°C for no longer than one month. Avoid exposure to light, oxygen, and high temperatures.
Unexpected Peaks in Analytical Data (e.g., HPLC, Mass Spectrometry) Presence of degradation products.Confirm the identity of the unexpected peaks using techniques like LC-MS to identify potential degradation products such as shorter PEG fragments or oxidized species. Review solution preparation and storage procedures to minimize degradation.
Variability in Experimental Results Inconsistent quality of this compound solution due to degradation.Implement a strict protocol for the preparation, handling, and storage of this compound solutions. Use fresh solutions whenever possible. Perform a quality check of the this compound solution if variability persists.
Decrease in pH of the Aqueous Solution Oxidative degradation of the PEG chain leading to the formation of acidic byproducts like carboxylates.Purge aqueous solutions with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. Store solutions in the dark and at low temperatures.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile, dry container.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller, tightly sealed vials.

  • Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the aliquots at -20°C for a maximum of one month.

Protocol for a General Stability Study of this compound in an Aqueous Buffer
  • Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Incubation: Divide the solution into several aliquots and incubate them under different conditions (e.g., 4°C, 25°C, 40°C) for various time points (e.g., 0, 24, 48, 72 hours). Protect the solutions from light.

  • Sample Analysis: At each time point, analyze the samples using a suitable analytical method to assess the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. If possible, identify and quantify any new peaks that appear, as these may correspond to degradation products.

Visualizations

experimental_workflow prep Prepare this compound Solution incubate Incubate at Different Temperatures and Time Points prep->incubate Aliquot analyze Analyze by HPLC incubate->analyze Collect Samples data Quantify Degradation analyze->data degradation_pathway mPEG9 This compound hydrolysis Hydrolysis (Acid/Base, Heat) mPEG9->hydrolysis oxidation Oxidation (Oxygen, Light) mPEG9->oxidation cleaved_peg Shorter PEG Fragments hydrolysis->cleaved_peg oxidized_products Aldehydes, Carboxylates oxidation->oxidized_products

References

Technical Support Center: Overcoming Steric Hindrance in m-PEG9-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding steric hindrance in m-PEG9-acid reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound reaction?

A: Steric hindrance is a chemical phenomenon where the bulky nature of a molecule or group on a molecule impedes a reaction from proceeding at a particular site. In the context of this compound, the methoxy-terminated polyethylene glycol chain can physically block the carboxylic acid group, making it difficult for it to react with other molecules, such as amines on proteins or other therapeutic agents. This can lead to significantly lower reaction yields, slower reaction rates, or even complete failure of the conjugation.

Q2: I am seeing very low yields in my conjugation reaction with this compound. Could steric hindrance be the cause?

A: Yes, low yields are a primary indicator of steric hindrance. The bulky PEG chain can prevent the necessary proximity and orientation between the carboxylic acid of the this compound and the nucleophile (e.g., an amine) of your target molecule. To confirm this, you can try running a control reaction with a smaller, less hindered carboxylic acid to see if the yield improves significantly under the same conditions.

Q3: What are the most effective coupling agents to overcome steric hindrance in this compound amidations?

A: When dealing with sterically hindered carboxylic acids like this compound, the choice of coupling agent is critical. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, often in combination with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more reactive intermediate that is less susceptible to hindrance. For particularly challenging cases, more powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective. These reagents form highly reactive activated esters that can overcome significant steric barriers.

Q4: Can I change the reaction conditions to mitigate the effects of steric hindrance?

A: Absolutely. Optimizing reaction conditions can significantly improve outcomes. Consider the following adjustments:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to give the sterically hindered molecules more time to react.

  • Elevate Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 37°C) can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the thermal stability of your reactants.

  • Optimize pH: For reactions involving amines, maintaining a slightly basic pH (around 7.5-8.5) can enhance the nucleophilicity of the amine group, which can help to drive the reaction forward despite the hindrance.

  • Use a Catalyst: Adding a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate, especially when using carbodiimide-based coupling methods.

Q5: Are there any alternative strategies if optimizing the reaction conditions and coupling agents is not sufficient?

A: Yes, if direct conjugation proves too challenging, you might consider a multi-step approach. One common strategy is to first react the this compound with a smaller, less hindered linker molecule. This creates a new, more accessible reactive site at the end of the PEG chain, which can then be more easily conjugated to your final target molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Steric hindrance preventing effective coupling.1. Switch to a more powerful coupling agent (e.g., HATU, HBTU). 2. Add a catalyst such as DMAP. 3. Increase the reaction time and/or temperature.
Slow Reaction Rate High activation energy barrier due to steric crowding.1. Increase the reaction temperature moderately. 2. Optimize the pH to enhance nucleophilicity of the reacting partner. 3. Increase the concentration of the coupling agent and/or catalyst.
Incomplete Reaction Equilibrium is reached before full conversion due to steric strain in the product.1. Use a larger excess of one of the reactants to drive the reaction to completion. 2. Consider a multi-step approach with a less hindered linker.

Experimental Protocols

Protocol: EDC/NHS Coupling of this compound to a Primary Amine

This protocol provides a general framework. Molar ratios and reaction conditions should be optimized for your specific application.

Materials:

  • This compound

  • Amine-containing substrate

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS at pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the anhydrous solvent.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Allow the mixture to react for 15-60 minutes at room temperature to form the NHS-activated ester.

  • Conjugation to the Amine:

    • Dissolve the amine-containing substrate in the reaction buffer.

    • Add the activated m-PEG9-NHS ester solution to the substrate solution.

    • Let the reaction proceed for 2-24 hours at room temperature or 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent like hydroxylamine to react with any remaining active esters.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques, such as size exclusion or ion-exchange chromatography, to remove unreacted PEG, substrate, and byproducts.

Visualizations

experimental_workflow start_end start_end process process decision decision outcome outcome issue issue start Start: Dissolve This compound activate Activate with EDC/NHS start->activate conjugate Add Amine-Substrate & Incubate activate->conjugate analyze Analyze Reaction (e.g., HPLC, LC-MS) conjugate->analyze check_yield Sufficient Yield? analyze->check_yield success Success: Purify Product check_yield->success Yes troubleshoot Low Yield: Troubleshoot check_yield->troubleshoot No end End success->end

Caption: Workflow for this compound conjugation with a troubleshooting decision point.

logical_relationship central_problem central_problem contributing_factor contributing_factor solution_category solution_category specific_solution specific_solution hindrance Steric Hindrance reagents Optimize Reagents hindrance->reagents mitigated by conditions Adjust Conditions hindrance->conditions mitigated by peg_chain Bulky PEG Chain peg_chain->hindrance substrate_complexity Complex Substrate Structure substrate_complexity->hindrance coupling_agent Use HATU/HBTU reagents->coupling_agent catalyst Add DMAP reagents->catalyst time_temp Increase Time/ Temperature conditions->time_temp ph Optimize pH conditions->ph

Caption: Factors and solutions related to steric hindrance in PEGylation.

Technical Support Center: Characterization of Incomplete m-PEG9-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete m-PEG9-acid conjugation. It provides troubleshooting advice, detailed experimental protocols, and data interpretation guidelines in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation reaction appears incomplete. How can I confirm this and what are the initial troubleshooting steps?

A1: Incomplete conjugation is a common issue. Initial confirmation can be achieved by comparing the analytical profiles of your reaction mixture with the starting materials. Key indicators of an incomplete reaction include a significant amount of unreacted protein or peptide and the presence of residual this compound.

Initial Troubleshooting Steps:

  • Re-evaluate Reagent Stoichiometry: The molar ratio of the this compound to the protein/peptide is critical.[1][2] An insufficient excess of the PEG reagent can lead to an incomplete reaction. Consider performing a series of reactions with varying molar ratios to find the optimal condition.

  • Verify Reaction Conditions:

    • pH: Amine-reactive conjugations with this compound, which has a terminal carboxylic acid, require activation (e.g., with EDC/NHS) and typically proceed efficiently at a pH of 7-9 to target primary amines (like the N-terminus or lysine residues).[1][2][3] Ensure your buffer system is within this range and does not contain primary amines (e.g., Tris) that can compete with the reaction.

    • Temperature and Time: Review the recommended reaction temperature and duration. Some reactions may require longer incubation times or elevated temperatures to proceed to completion.

  • Check Reagent Quality: Ensure the this compound and any activating agents (e.g., EDC, NHS) have not degraded. It is recommended to use fresh solutions of activating agents.

Q2: What analytical techniques are best suited to characterize the extent of PEGylation and identify incomplete conjugation?

A2: A multi-pronged analytical approach is recommended for a comprehensive characterization of your conjugation reaction.

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique.

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts due to their increased size. Multiple peaks can indicate a mixture of unreacted, mono-PEGylated, and multi-PEGylated species.

    • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. PEGylation increases the hydrophilicity of proteins, leading to earlier elution times. This can resolve different PEGylated species and unreacted protein.

  • Mass Spectrometry (MS): Provides precise mass information.

    • Electrospray Ionization Mass Spectrometry (ESI-MS): Can be coupled with LC (LC-MS) to determine the molecular weight of the different species in the reaction mixture. This allows for the direct identification of unreacted protein and the number of PEG chains attached per molecule.

    • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): Useful for determining the overall distribution of PEGylated species.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A visual method to assess the increase in molecular weight upon PEGylation. A "smear" or multiple bands above the unmodified protein band can indicate varying degrees of PEGylation, while a strong band at the original molecular weight signifies a substantial amount of unreacted protein.

Q3: How can I quantify the amount of unreacted protein and residual PEG reagent in my sample?

A3: Quantifying the components of your reaction mixture is crucial for assessing the efficiency of the conjugation.

  • Quantification of Unreacted Protein:

    • HPLC with UV Detection: By creating a standard curve with known concentrations of the unreacted protein, you can determine its concentration in the reaction mixture based on the peak area from an SEC-HPLC or RP-HPLC analysis.

  • Quantification of Residual PEG Reagent:

    • HPLC with Charged Aerosol Detection (CAD): Since PEG lacks a strong chromophore for UV detection, CAD is a suitable alternative as it can detect any non-volatile analyte. This allows for the quantification of the residual this compound.

    • 2D Liquid Chromatography (2D-LC): This technique can be employed to separate the high-molecular-weight PEGylated protein from the low-molecular-weight residual PEG reagent in a single injection, allowing for their individual analysis and quantification.

Experimental Protocols

Protocol 1: Analysis of Incomplete Conjugation by SEC-HPLC

This protocol outlines the use of Size Exclusion Chromatography to separate and visualize the components of a conjugation reaction mixture.

  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, UV detector, and column oven.

    • Column: A suitable SEC column for the molecular weight range of your protein and its PEGylated forms.

    • Mobile Phase: A buffer appropriate for your protein's stability, e.g., 150 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation:

    • Filter your reaction mixture through a 0.22 µm filter.

    • Prepare a dilution of your sample in the mobile phase to a concentration suitable for UV detection.

    • Also prepare standards of your unreacted protein at known concentrations.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

    • Detection: UV absorbance at 280 nm (for proteins).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of all species. The unreacted protein will be the latest eluting major peak corresponding to the retention time of the standard. Earlier eluting peaks represent PEGylated species.

    • Quantify the unreacted protein using the standard curve.

Protocol 2: Mass Determination by ESI-LC/MS

This protocol details the use of LC-MS to confirm the identity of species in the reaction mixture.

  • System Preparation:

    • LC-MS System: An HPLC or UPLC system coupled to an ESI mass spectrometer.

    • Column: A reversed-phase C4 or C8 column suitable for protein analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Desalt the reaction mixture using a suitable method (e.g., buffer exchange spin column) if non-volatile salts are present.

    • Dilute the sample in Mobile Phase A.

  • Chromatographic and MS Conditions:

    • LC Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes) to elute the protein and its conjugates.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • MS Settings:

      • Ionization Mode: Positive.

      • Scan Range: A wide m/z range to encompass the charge states of the protein and its conjugates (e.g., 500-4000 m/z).

  • Data Analysis:

    • Deconvolute the resulting mass spectra to obtain the zero-charge mass of each species.

    • Compare the masses to the theoretical masses of the unreacted protein and the expected mono-, di-, etc., PEGylated products. The mass of a single this compound moiety is 456.5 g/mol .

Data Presentation

Table 1: Example SEC-HPLC Data for an Incomplete Conjugation Reaction

Peak IDRetention Time (min)Peak Area (%)Identity
18.545Mono-PEGylated Protein
29.855Unreacted Protein

Table 2: Example Deconvoluted Mass Spectrometry Data

SpeciesTheoretical Mass (Da)Observed Mass (Da)Interpretation
Unreacted Protein25,000.025,000.5Significant unreacted starting material
Mono-PEGylated Protein25,456.525,457.1Successful conjugation of one PEG chain
Di-PEGylated Protein25,913.0-No di-PEGylated product observed

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Characterization cluster_results Data Interpretation Protein Protein/Peptide Reaction Reaction Mixture Protein->Reaction PEG This compound PEG->Reaction Activator EDC/NHS Activator->Reaction SECHPLC SEC-HPLC Reaction->SECHPLC Inject LCMS LC-MS Reaction->LCMS Inject SDSPAGE SDS-PAGE Reaction->SDSPAGE Load Incomplete Incomplete Conjugation (Mixture of species) SECHPLC->Incomplete Complete Complete Conjugation (Single desired product) SECHPLC->Complete LCMS->Incomplete LCMS->Complete SDSPAGE->Incomplete SDSPAGE->Complete

Caption: Workflow for conjugation and characterization.

troubleshooting_logic start Incomplete Conjugation Observed check_ratio Verify Stoichiometry (PEG:Protein Ratio) start->check_ratio check_conditions Review Reaction Conditions (pH, Temp, Time) check_ratio->check_conditions Correct optimize_ratio Optimize Molar Ratio check_ratio->optimize_ratio Incorrect check_reagents Assess Reagent Quality (PEG, Activators) check_conditions->check_reagents Correct optimize_conditions Adjust pH, Time, or Temp check_conditions->optimize_conditions Incorrect use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Degraded re_run Re-run Conjugation check_reagents->re_run OK optimize_ratio->re_run optimize_conditions->re_run use_fresh_reagents->re_run

References

Validation & Comparative

A Comparative Guide to m-PEG9-acid and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, pharmacokinetics (PK), and efficacy. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of m-PEG9-acid with other discrete PEG linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation ADCs.

The Role of PEG Linkers in Optimizing ADC Performance

The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. Hydrophilic PEG linkers are incorporated into ADC design to mitigate these issues. The ethylene glycol units in the PEG chain create a hydration shell, which can:

  • Improve Hydrophilicity and Reduce Aggregation: By increasing the overall water solubility of the ADC, PEG linkers prevent the formation of aggregates, which can lead to immunogenicity and altered pharmacokinetic profiles.

  • Enhance Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific interactions with serum proteins and non-target cells, leading to a longer circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site.[1][2]

  • Enable Higher Drug-to-Antibody Ratios (DAR): By counteracting the aggregation propensity of hydrophobic payloads, PEG linkers allow for the conjugation of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.[1][2]

The length of the PEG chain is a crucial parameter that can be fine-tuned to achieve the desired balance between these beneficial properties and potential drawbacks, such as reduced potency.

Comparative Analysis of PEG Linker Length on ADC Properties

While direct comparative data for this compound is limited in publicly available literature, we can infer its performance based on established trends observed with other discrete PEG linkers. The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation

LinkerPEG UnitsclogD of Linker-PayloadADC Aggregation (%)
Non-PEGylated04.71High
m-PEG4-acid (estimated)4Lower than non-PEGylatedModerate
m-PEG8-acid 8 2.11 Low
This compound (inferred) 9 Slightly lower than PEG8 Very Low
m-PEG12-acid12-0.03Very Low

Data synthesized from multiple sources. The clogD values are illustrative and can vary based on the specific payload. Aggregation is qualitatively described based on general findings.[3]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity

LinkerPEG UnitsCell LineIC50 (nM)Fold Change vs. Non-PEGylated
Non-PEGylated0HER2+4.941.0
PEG4 (4kDa) ~90 HER2+ ~22.2 ~4.5
This compound (inferred) 9 HER2+ Slightly higher than non-PEGylated Minimal to slight decrease
PEG10 (10kDa)~227HER2+~111.1~22.5

Data adapted from a study on affibody-drug conjugates. The effect of shorter, discrete PEG linkers like this compound on cytotoxicity is generally less pronounced than that of large PEG chains.

Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics

LinkerPEG UnitsClearance (mL/day/kg)Half-life (t1/2)
Non-PEGylated0HighShort
m-PEG4-acid (estimated)4ModerateModerate
m-PEG8-acid 8 Low Long
This compound (inferred) 9 Low Long
m-PEG12-acid12LowLong
m-PEG24-acid24Very LowVery Long

This table represents a general trend compiled from multiple sources. Actual values are dependent on the specific ADC and experimental model.

Experimental Protocols

Detailed methodologies are crucial for the rational design and evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an ADC using m-PEG-acid Linker

This protocol describes a general method for conjugating a payload to an antibody via a m-PEG-acid linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (or other m-PEG-acid linker)

  • Payload with a reactive amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP), if conjugating to cysteines

  • Quenching reagent (e.g., excess L-cysteine or Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation (for cysteine conjugation):

    • Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess reducing agent by buffer exchange.

  • Linker-Payload Activation:

    • Dissolve this compound, the amine-containing payload, and NHS/Sulfo-NHS in anhydrous DMF or DMSO.

    • Add DCC or EDC to the solution and stir at room temperature for 2-4 hours to form the NHS-ester activated linker-payload.

  • Conjugation:

    • Add the activated linker-payload solution to the prepared antibody solution. The molar excess of the linker-payload will influence the final Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction at 4°C or room temperature for 2-16 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent to stop the reaction by consuming any unreacted linker-payload.

  • Purification:

    • Purify the resulting ADC from unconjugated antibody, free linker-payload, and aggregates using SEC.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the DAR using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3) and a negative control cell line.

  • Cell culture medium and supplements.

  • 96-well plates.

  • ADC constructs with different PEG linkers.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and a non-targeting control ADC in cell culture medium.

    • Add the ADC solutions to the wells.

    • Incubate for a defined period (e.g., 72-120 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the ADC concentration.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC construct using a suitable curve-fitting model.

Protocol 3: Pharmacokinetic Study in Rodents

This study evaluates the in vivo stability and clearance of the ADC.

Materials:

  • Healthy rodents (e.g., mice or rats).

  • ADC constructs with different PEG linkers.

  • Sterile dosing solutions and injection equipment.

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant).

  • ELISA or LC-MS/MS for ADC quantification.

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) dose of each ADC construct to a group of animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) post-dose.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Perform a non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

Visualizing the Impact of PEG Linkers

The following diagrams illustrate key concepts in ADC design and evaluation.

ADC_Design_Workflow cluster_Linker Linker Selection cluster_Conjugation ADC Synthesis cluster_Characterization Characterization cluster_Evaluation Performance Evaluation Linker_Type PEG Linker Linker_Length This compound vs. Others Conjugation Conjugation Chemistry Linker_Length->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Payload Cytotoxic Payload Payload->Conjugation DAR DAR Determination Conjugation->DAR Purity Purity & Aggregation (SEC) Conjugation->Purity In_Vitro In Vitro Cytotoxicity Purity->In_Vitro In_Vivo Pharmacokinetics & Efficacy Purity->In_Vivo

Caption: Workflow for ADC development with a focus on PEG linker selection.

ADC_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General signaling pathway of ADC action.

Conclusion

The selection of a PEG linker is a critical decision in the design of an ADC, with a direct impact on its therapeutic potential. While specific comparative data for this compound is not extensively available, the established relationship between PEG linker length and ADC performance allows for informed predictions. A linker with nine PEG units, such as this compound, is expected to offer a favorable balance of properties: significantly improved hydrophilicity and reduced aggregation compared to non-PEGylated or short-chain PEG linkers, while likely having a minimal impact on in vitro potency, a common concern with very long PEG chains. This positions this compound as a potentially optimal choice for many ADC applications, particularly when a moderate increase in hydrophilicity is desired to improve the pharmacokinetic profile without compromising the cytotoxic efficacy. Ultimately, the optimal PEG linker length is context-dependent and should be determined empirically for each specific antibody, payload, and target combination through a systematic evaluation as outlined in the provided protocols.

References

A Comparative Guide to Analytical Methods for Confirming m-PEG9-acid Conjugation Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming the precise location of polyethylene glycol (PEG) chain attachment is a critical step in the development of PEGylated biotherapeutics. The site of conjugation can significantly impact the efficacy, stability, and immunogenicity of the final product. This guide provides an objective comparison of key analytical methods used to identify and confirm the conjugation site of m-PEG9-acid, a monodisperse PEG linker with a terminal carboxylic acid. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.

Comparison of Key Analytical Techniques

The characterization of this compound conjugates often requires a multi-faceted approach, employing orthogonal analytical techniques to build a comprehensive picture of the conjugate's structure. The primary methods for identifying the conjugation site include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic techniques.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Molecular weight of the conjugate- Degree of PEGylation- Identification of conjugation site (via peptide mapping) [1][2]- High sensitivity and accuracy[3]- Can analyze complex mixtures- Provides definitive site identification through fragmentation analysis[4][5]- Polydispersity of PEG can complicate spectra (less of an issue for monodisperse this compound)- Can be destructive to the sample
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Detailed structural information- Confirmation of covalent linkage- Quantification of the degree of PEGylation- Non-destructive- Provides detailed atomic-level structural insights- Can be used for quantitative analysis- Lower sensitivity compared to MS- Can be challenging for large proteins- Spectra can be complex and difficult to interpret
Chromatography (HPLC/UPLC) Separates molecules based on physical properties like size or charge.- Separation of PEGylated species from unreacted protein and PEG- Resolution of positional isomers- High-resolution separation- Can be coupled with MS for enhanced characterization- Does not directly identify the conjugation site- Method development can be time-consuming
Edman Degradation Sequentially removes amino acids from the N-terminus of a peptide.- Identification of N-terminal PEGylation site- Well-established method for N-terminal sequencing- Not suitable for identifying conjugation at other sites (e.g., lysine residues)- Limited to peptides of ~50-60 residues- Will not work if the N-terminus is chemically blocked
Experimental Workflows and Logical Relationships

The selection and sequence of analytical methods are crucial for a thorough characterization of this compound conjugates. The following diagrams illustrate a typical experimental workflow and the logical relationship between the different techniques.

experimental_workflow cluster_sample Sample cluster_separation Separation & Initial Characterization cluster_digestion Peptide Mapping cluster_site_identification Conjugation Site Identification cluster_structural_confirmation Structural Confirmation PEG_conjugate This compound Conjugate HPLC HPLC/UPLC (SEC or IEX) PEG_conjugate->HPLC Separation Digestion Enzymatic Digestion (e.g., Trypsin) PEG_conjugate->Digestion Direct Digestion Intact_MS Intact Mass Analysis (MALDI-TOF or ESI-MS) HPLC->Intact_MS Characterize Fractions HPLC->Digestion Digest Fractions LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Analyze Peptides NMR NMR Spectroscopy LC_MSMS->NMR Orthogonal Confirmation

Caption: A typical experimental workflow for the characterization of this compound conjugates.

logical_relationship MS Mass Spectrometry NMR NMR Spectroscopy MS->NMR Provides complementary structural information Edman Edman Degradation MS->Edman MS is more versatile for site identification NMR->MS Confirms covalent linkage and structure Chromatography Chromatography Chromatography->MS Separates for MS analysis

Caption: Logical relationship of analytical techniques for PEGylated compound analysis.

Detailed Experimental Protocols

Peptide Mapping using LC-MS/MS for Conjugation Site Identification

This protocol outlines the general steps for identifying the this compound conjugation site on a protein using a bottom-up proteomics approach.

a. Sample Preparation and Enzymatic Digestion

  • Denaturation: Denature the PEGylated protein sample to unfold the protein and increase accessibility for enzymatic cleavage. This can be achieved by incubating the sample in a solution containing a denaturing agent like urea or guanidine hydrochloride.

  • Reduction and Alkylation: Reduce the disulfide bonds within the protein using a reducing agent such as dithiothreitol (DTT). Subsequently, alkylate the free sulfhydryl groups with a reagent like iodoacetamide to prevent the reformation of disulfide bonds.

  • Buffer Exchange: Remove the denaturing and alkylating agents by buffer exchange into a digestion-compatible buffer, such as ammonium bicarbonate.

  • Enzymatic Digestion: Add a protease, most commonly trypsin, to the protein sample at an optimized enzyme-to-substrate ratio (e.g., 1:25 to 1:100). Incubate the mixture at 37°C for 4-16 hours to allow for complete digestion.

  • Quench Reaction: Stop the digestion by adding an acid, such as formic acid.

b. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the digested peptide mixture into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a reverse-phase column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Elute the peptides from the HPLC column directly into the ion source of a tandem mass spectrometer.

  • Data Acquisition: Acquire mass spectra in a data-dependent acquisition mode. This involves a full scan to detect the mass-to-charge ratio of the eluting peptides, followed by fragmentation of the most intense ions to generate tandem mass spectra (MS/MS).

  • Data Analysis: Analyze the MS/MS spectra using database search software. The software will compare the experimental fragmentation patterns to theoretical fragmentation patterns of peptides from the known protein sequence, with the mass of this compound added as a potential modification on reactive amino acid residues (e.g., lysine, N-terminus). The identification of a peptide with a mass shift corresponding to the this compound and the presence of fragment ions that confirm the modification on a specific amino acid will pinpoint the conjugation site.

NMR Spectroscopy for Structural Confirmation

This protocol provides a general procedure for using ¹H NMR to confirm the conjugation and quantify the degree of PEGylation.

a. Sample Preparation

  • Dissolve a precisely weighed amount of the lyophilized this compound conjugated protein in a known volume of deuterium oxide (D₂O).

  • Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) that has a distinct resonance not overlapping with the protein or PEG signals.

b. NMR Data Acquisition

  • Transfer the sample to an NMR tube.

  • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio, the relaxation delay, and the acquisition time.

c. Data Processing and Analysis

  • Process the acquired spectrum, which includes Fourier transformation, phase correction, and baseline correction.

  • Identify the characteristic signals for the PEG moiety (typically a strong singlet around 3.6 ppm for the repeating ethylene glycol units) and specific, well-resolved signals from the protein.

  • Integrate the area of the PEG signal and a known protein signal.

  • Calculate the degree of PEGylation (DP) using the following formula: DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:

    • I_PEG is the integral of the PEG signal.

    • N_PEG is the number of protons per repeating ethylene glycol unit (typically 4).

    • I_Protein is the integral of a specific, non-overlapping protein signal.

    • N_Protein is the number of protons corresponding to the integrated protein signal.

By providing detailed structural information, NMR can be a powerful tool to complement the site-specific information obtained from mass spectrometry.

References

A Comparative Guide to Purity Assessment of m-PEG9-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of methoxy-polyethylene glycol (m-PEG) moieties to small molecule drugs is a widely adopted strategy to enhance their pharmacokinetic properties. Specifically, m-PEG9-acid, a discrete PEG linker with nine ethylene glycol units and a terminal carboxylic acid, is frequently used for covalent attachment to therapeutic agents. Ensuring the purity of the final this compound conjugate is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose.

This guide provides an objective comparison of various HPLC methods for assessing the purity of this compound conjugates, supported by representative experimental data. We also explore alternative, non-chromatographic techniques that can provide complementary information on product purity.

Comparison of HPLC Methods for this compound Conjugate Analysis

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the small molecule conjugate. The most common impurities in a PEGylation reaction mixture include the unreacted small molecule, excess PEGylating agent (this compound), and potential side-products. The following table summarizes the performance of commonly used HPLC methods for separating the desired conjugate from these impurities.

HPLC Method Principle of Separation Resolution of Conjugate from Unreacted Small Molecule Resolution of Conjugate from Excess this compound Throughput Advantages Limitations
Reversed-Phase (RP-HPLC) HydrophobicityExcellentGood to ExcellentHighHigh resolution, readily available columns and solvents.May require optimization for highly polar conjugates.
Hydrophilic Interaction Liquid Chromatography (HILIC) PolarityGoodExcellentMediumIdeal for polar and hydrophilic compounds, offering orthogonal selectivity to RP-HPLC.Longer equilibration times, sensitive to mobile phase composition.
Size-Exclusion (SEC-HPLC) Hydrodynamic Volume (Size)Poor to GoodGoodLowUseful for detecting aggregation and removing large impurities.Limited resolution for species with similar hydrodynamic radii.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of purity assessment assays. Below are representative protocols for RP-HPLC and HILIC analysis of a generic this compound conjugate.

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol outlines a general method for the purity analysis of a small molecule this compound conjugate using a C18 column.

Materials:

  • This compound conjugate sample

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with a gradient pump and UV detector

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture or purified sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a wavelength appropriate for the small molecule chromophore (e.g., 254 nm).

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-31 min: 95-5% B

      • 31-40 min: 5% B (re-equilibration)

  • Data Analysis: Inject the prepared sample. The purity of the conjugate is determined by calculating the peak area percentage of the main conjugate peak relative to the total peak area of all components.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

This protocol is suitable for the analysis of polar this compound conjugates.

Materials:

  • This compound conjugate sample

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate or Ammonium acetate

  • Formic acid or Acetic acid

  • HILIC column (e.g., Amide or Silica-based, 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with a gradient pump and UV detector or Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content that is compatible with the initial mobile phase (e.g., 90:10 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Amide, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV (if applicable) or ELSD.

    • Gradient:

      • 0-5 min: 0% B

      • 5-25 min: 0-100% B (linear gradient)

      • 25-30 min: 100% B

      • 30-31 min: 100-0% B

      • 31-45 min: 0% B (re-equilibration)

  • Data Analysis: Inject the prepared sample. Purity is assessed by the relative peak area of the conjugate.

Visualization of Experimental Workflow

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Crude Conjugation Reaction Mixture dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System (Pump, Column, Detector) filter->hplc Inject Sample separation Chromatographic Separation hplc->separation detection UV/ELSD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Area Calculation chromatogram->integration purity Purity Assessment (% Area) integration->purity

Caption: Workflow for HPLC-based purity assessment of this compound conjugates.

Alternative and Complementary Purity Assessment Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity assessment is often necessary for regulatory submissions. The following techniques can provide valuable, orthogonal information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H NMR spectroscopy can be used to confirm the structure of the conjugate and to determine the degree of PEGylation by comparing the integration of signals from the small molecule and the PEG chain.[1][2][3][4][5]

  • Application: It is particularly useful for identifying and quantifying impurities that may co-elute with the main product in HPLC. It can also confirm the successful conjugation and the purity of the functionalized PEG reagent itself.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate mass information, which can confirm the identity of the conjugate and detect impurities with different molecular weights.

  • Application: It is invaluable for identifying unexpected side-products and degradation products. High-resolution mass spectrometry (HRMS) can provide elemental composition, further confirming the identity of the species.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy can confirm the covalent linkage between the this compound and the small molecule by identifying characteristic vibrational bands of the newly formed bond (e.g., an amide or ester bond) and the presence of the PEG backbone.

  • Application: It is a relatively quick and non-destructive method to verify the successful PEGylation and can be used for qualitative assessment of the conjugate's identity.

Conclusion

The purity assessment of this compound conjugates is a critical step in the development of PEGylated small molecule therapeutics. HPLC, particularly RP-HPLC and HILIC, offers high-resolution separation and quantification of the conjugate and related impurities. The choice between these methods should be guided by the polarity of the conjugate. For comprehensive characterization, it is highly recommended to complement HPLC data with orthogonal techniques such as NMR, Mass Spectrometry, and FTIR to ensure the identity, purity, and quality of the final product.

References

A Comparative Guide to In Vitro Stability Assays for m-PEG9-Acid Linked Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic agents to polyethylene glycol (PEG) linkers is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG9-acid linker, a monodisperse PEG derivative with a terminal carboxylic acid, facilitates the formation of a stable amide bond with amine-containing drugs. Assessing the in vitro stability of these conjugates is a critical step in preclinical development to predict their in vivo behavior. This guide provides a comparative overview of key in vitro stability assays for drugs linked with this compound, offering insights into their performance relative to other common linker technologies and detailing the experimental protocols for these evaluations.

Comparison of Linker Stability

The stability of a drug-linker conjugate is fundamentally determined by the nature of the chemical bond connecting the drug to the linker. The this compound linker forms an amide bond, which is generally known for its high stability under physiological conditions. The following tables summarize the comparative stability of different linker types based on available data.

Table 1: Comparative Hydrolytic Stability of Different Linker Chemistries

Linker TypeBond FormedStability at pH 7.4 (Physiological)Stability at Acidic pH (e.g., 4.5-5.5, Endosomal/Lysosomal)Key Considerations
m-PEGn-acid AmideHighHighGenerally stable, considered a non-cleavable linker under physiological conditions.
HydrazoneHydrazoneVariable, can be prone to hydrolysis.[1][2]Labile, designed to be cleaved at lower pH.[1][2]Stability at physiological pH can be a concern, leading to premature drug release.[2]
MaleimideThioether (from thiol conjugation)Moderately StableStableSusceptible to retro-Michael reaction leading to deconjugation, though hydrolysis of the succinimide ring can increase stability.
DisulfideDisulfideModerately StableStableCleaved in the presence of reducing agents like glutathione, which are at higher concentrations inside cells.
CarbamateCarbamateHighStableOften used in enzyme-cleavable linkers, but the carbamate bond itself is highly stable.

Table 2: Comparative Plasma Stability of Different Linker Chemistries

Linker TypePredominant Cleavage Mechanism in PlasmaTypical Half-life (t½) in PlasmaNotes
m-PEGn-acid (Amide) Enzymatic (Amidases)Generally long (hours to days)Amide bonds are relatively resistant to plasma enzymes.
HydrazoneHydrolysisVariable, can be short (minutes to hours)Stability is highly dependent on the specific structure of the hydrazone.
Maleimide-ThioetherThiol-Maleimide ExchangeCan be unstable, leading to payload transfer to other proteins like albumin.Ring-opening hydrolysis can significantly improve stability.
DisulfideThiol-Disulfide ExchangeCan be unstable in the reducing environment of plasma.Stability can be modulated by steric hindrance around the disulfide bond.
Enzyme-Cleavable (e.g., Val-Cit)Proteolytic CleavageGenerally stableDesigned to be cleaved by specific enzymes (e.g., Cathepsin B) that are more abundant in tumor tissues than in plasma.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the in vitro stability of drug conjugates. Below are methodologies for three key stability assays.

Plasma Stability Assay

This assay evaluates the stability of the drug conjugate in the presence of plasma enzymes.

Objective: To determine the rate of degradation or cleavage of the this compound linked drug in plasma from various species (e.g., human, mouse, rat).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (this compound drug conjugate) in an appropriate solvent like DMSO.

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. It is recommended to use plasma containing an anticoagulant such as heparin or EDTA.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test compound from the stock solution into the plasma to achieve a final concentration typically in the range of 1-10 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid protein precipitation.

    • Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

    • The time 0 sample should be taken immediately after adding the test compound.

  • Sample Quenching and Processing:

    • To stop the enzymatic reaction, add a quenching solution, typically 2-3 volumes of cold acetonitrile, to each aliquot.

    • Vortex the samples to precipitate plasma proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the concentration of the intact drug conjugate in the supernatant using a validated analytical method, most commonly LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

    • Monitor the disappearance of the parent compound over time.

  • Data Analysis:

    • Plot the percentage of the remaining intact drug conjugate against time.

    • Calculate the half-life (t½) of the conjugate in plasma from the slope of the natural logarithm of the concentration versus time plot.

Hydrolytic Stability Assay (Chemical Stability)

This assay assesses the stability of the drug conjugate to chemical hydrolysis at different pH values, simulating various physiological environments.

Objective: To determine the stability of the this compound linked drug in aqueous buffer solutions of different pH (e.g., acidic, neutral, basic).

Methodology:

  • Preparation of Buffers:

    • Prepare a set of buffers with different pH values. Common choices include:

      • pH 1.2 (simulating gastric fluid)

      • pH 4.5-5.5 (simulating endosomal/lysosomal environment)

      • pH 7.4 (simulating physiological pH of blood)

      • pH 9.0 (basic conditions to accelerate degradation)

  • Incubation:

    • Prepare a stock solution of the test compound.

    • Add the test compound to each buffer to a final concentration of typically 10-50 µM.

    • Incubate the solutions at a constant temperature, usually 37°C.

  • Time-Point Sampling:

    • Collect aliquots from each buffer at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Directly analyze the aliquots by a suitable analytical method, such as HPLC with UV or MS detection, to determine the concentration of the intact drug conjugate.

  • Data Analysis:

    • Plot the percentage of the remaining intact drug conjugate against time for each pH condition.

    • Determine the degradation rate constant and the half-life (t½) at each pH.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of the drug conjugate to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).

Objective: To determine the metabolic stability of the this compound linked drug in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes (from human or other species) on ice.

    • Prepare a cofactor solution, typically an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of the test compound.

  • Incubation:

    • In a microplate or microcentrifuge tubes, pre-incubate the liver microsomes and the test compound (at a typical final concentration of 1 µM) in a phosphate buffer (pH 7.4) at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • Include negative control samples without the NADPH-regenerating system to assess non-enzymatic degradation.

    • Incubate the reaction mixture at 37°C with shaking.

  • Time-Point Sampling:

    • Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the microsomes and precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analytical Method:

    • Quantify the remaining concentration of the parent drug conjugate in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows for these stability assays.

cluster_plasma Plasma Stability Assay Workflow p1 Prepare Drug-Conjugate Stock p2 Incubate with Plasma at 37°C p1->p2 p3 Sample at Time Points p2->p3 p4 Quench with Acetonitrile p3->p4 p5 Centrifuge to Remove Proteins p4->p5 p6 Analyze Supernatant by LC-MS/MS p5->p6 p7 Calculate Half-life (t½) p6->p7

Caption: General workflow for an in vitro plasma stability assay.

cluster_hydrolytic Hydrolytic Stability Assay Workflow h1 Prepare Buffers (pH 1.2, 4.5, 7.4) h2 Incubate Drug-Conjugate at 37°C h1->h2 h3 Sample at Time Points h2->h3 h4 Analyze by HPLC-UV/MS h3->h4 h5 Determine Degradation Rate at Each pH h4->h5

Caption: Workflow for assessing hydrolytic (chemical) stability.

cluster_metabolic Metabolic Stability Assay Workflow m1 Incubate Drug-Conjugate with Liver Microsomes m2 Initiate Reaction with NADPH m1->m2 m3 Sample at Time Points m2->m3 m4 Quench with Acetonitrile m3->m4 m5 Centrifuge m4->m5 m6 Analyze Supernatant by LC-MS/MS m5->m6 m7 Calculate Intrinsic Clearance (CLint) m6->m7

Caption: Workflow for a liver microsomal metabolic stability assay.

Conclusion

The in vitro stability of this compound linked drugs is a critical parameter that influences their therapeutic potential. The amide bond formed by this linker generally confers high stability in plasma and across a range of pH values, a favorable characteristic for systemic drug delivery. The detailed protocols provided in this guide offer a framework for the rigorous evaluation of these conjugates. By comparing the stability of this compound linked drugs to those with other linkers, researchers can make informed decisions in the lead optimization process, ultimately contributing to the development of safer and more effective therapeutics.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own cellular machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall pharmacokinetic and pharmacodynamic properties.[2][3]

Historically, PROTAC design has centered on chemically stable, non-cleavable linkers. However, a newer class of "smart" cleavable linkers is gaining traction, offering the potential for conditional activation and enhanced selectivity. This guide provides an objective, data-supported comparison between these two fundamental linker strategies to inform rational PROTAC design.

Non-Cleavable Linkers: The Stable Standard

The vast majority of PROTACs developed to date employ non-cleavable linkers. These linkers are designed to be robust and remain intact throughout their biological journey. The entire PROTAC molecule acts as a stable bridge, inducing the proximity of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[4]

Common Chemistries:

  • Alkyl Chains: Simple, flexible hydrocarbon chains.

  • Polyethylene Glycol (PEG) Chains: Often used to improve solubility and pharmacokinetic properties.

Advantages:

  • High Stability: Non-cleavable linkers are resistant to metabolic degradation, ensuring the intact PROTAC reaches its target. This leads to more predictable pharmacokinetics.

  • Simpler Design: The synthesis and optimization process is generally more straightforward compared to cleavable designs.

  • Proven Efficacy: This strategy is well-established, with several non-cleavable PROTACs advancing to clinical trials.

Disadvantages:

  • Suboptimal Physicochemical Properties: PROTACs are inherently large molecules, often exceeding the typical parameters for oral bioavailability (Rule of 5). Non-cleavable linkers can contribute to poor solubility and low cell permeability.

  • Systemic Exposure: Since the PROTAC is always "on," it can lead to on-target degradation in healthy tissues where the target protein is also expressed, potentially causing off-tissue toxicity.

Cleavable Linkers: A Strategy for Conditional Activation

Cleavable linkers are designed as molecular switches, creating "pro-PROTACs" that remain inactive until they encounter a specific trigger, often one that is enriched in the target tissue or cellular compartment. This strategy aims to confer an additional layer of selectivity, minimizing systemic activity and associated toxicities. The concept is well-explored in the field of antibody-drug conjugates (ADCs) and is now being adapted for PROTACs.

Types of Cleavage Mechanisms:

  • Enzyme-Sensitive: Incorporating motifs that are substrates for enzymes overexpressed in tumor cells, such as certain proteases or hydrolases.

  • Redox-Sensitive: Utilizing disulfide bonds that are cleaved in the highly reductive environment of tumor cells, which have elevated glutathione (GSH) concentrations.

  • Light-Sensitive: These "photo-PROTACs" or "PHOTACs" can be activated by a specific wavelength of light, offering unparalleled spatiotemporal control over protein degradation. The linker can be either irreversibly cleaved (photocaged) or reversibly switched between active and inactive states.

Advantages:

  • Enhanced Selectivity: By restricting activation to the target site, cleavable linkers can potentially widen the therapeutic window and reduce side effects.

  • Improved Permeability: An inactive pro-PROTAC can be designed with better cell permeability, releasing the active (and often less permeable) PROTAC only after entering the target cell.

  • Potential for Bystander Effect: Once cleaved, a membrane-permeable payload could theoretically diffuse into adjacent tumor cells, killing them even if they don't express the primary target—a phenomenon observed with ADCs.

Disadvantages:

  • Premature Cleavage: Instability in systemic circulation can lead to premature cleavage and loss of efficacy, as well as potential off-target toxicity.

  • Increased Complexity: The design, synthesis, and evaluation of cleavable linkers are significantly more complex.

Quantitative Performance Comparison

Direct head-to-head comparisons where the linker is the sole variable are rare in published literature. However, data from a comprehensive study on Bruton's tyrosine kinase (BTK) degraders provides a valuable proxy by comparing a stable, non-covalent PROTAC (representing a non-cleavable linker system) with irreversible and reversible covalent PROTACs (representing systems with dynamic, conditional interactions).

PROTACLinker StrategyTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)Key Off-Targets DegradedCitation
NC-1 Non-Covalent (Stable)BTKMino2.297CSK, LYN, BLK
IR-1 Irreversible CovalentBTKMino6.695CSK, LYN, BLK
IR-2 Irreversible CovalentBTKMino7.995CSK, LYN, BLK
RC-1 Reversible CovalentBTKMino9.990None Significant
RC-2 Reversible CovalentBTKMino8.890CSK, LYN, BLK
RC-3 Reversible CovalentBTKMino6.685None Significant
  • DC₅₀: The concentration of PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

  • Note: This table compares different modes of warhead engagement as a proxy for linker stability. The non-covalent PROTAC represents a standard, stable interaction, while the covalent versions represent a conditionally permanent interaction. Data shows that the highly potent reversible covalent PROTAC, RC-3, exhibited enhanced selectivity toward BTK compared to its non-covalent and irreversible counterparts.

Mandatory Visualizations

Non_Cleavable_PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Intact) TC POI-PROTAC-E3 PROTAC->TC POI Target Protein (POI) POI->TC E3 E3 Ligase E3->TC TC->PROTAC Release & Recycle TC->E3 Release PolyUb_POI Poly-ubiquitinated POI TC->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation Cleavable_PROTAC_Mechanism cluster_cell Target Cell / Tumor Microenvironment cluster_ternary Ternary Complex Formation Pro_PROTAC Pro-PROTAC (Inactive) Active_PROTAC Active PROTAC Pro_PROTAC->Active_PROTAC Trigger Specific Trigger (e.g., Enzyme, Light, GSH) Trigger->Pro_PROTAC Cleavage TC POI-PROTAC-E3 Active_PROTAC->TC POI Target Protein (POI) POI->TC E3 E3 Ligase E3->TC Proteasome Proteasome TC->Proteasome Ubiquitination & Degradation Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays start PROTAC Synthesis (Cleavable vs. Non-Cleavable) stability Linker Stability Assay (Plasma, Lysate) start->stability ternary Ternary Complex Assay (SPR, ITC, FP) start->ternary treatment Cell Treatment (Dose-Response, Time-Course) start->treatment data_analysis Data Analysis (DC50, Dmax, Selectivity) stability->data_analysis ternary->data_analysis degradation Degradation Assay (Western Blot, MS) treatment->degradation off_target Off-Target Profiling (Proteomics) treatment->off_target degradation->data_analysis off_target->data_analysis Linker_Decision_Framework start Define Therapeutic Goal q1 Is high tissue/cell selectivity required? start->q1 q2 Is systemic on-target toxicity a major concern? q1->q2 No cleavable Consider CLEAVABLE Linker (e.g., Enzyme, Light-sensitive) q1->cleavable Yes q2->cleavable Yes non_cleavable Start with NON-CLEAVABLE Linker (e.g., PEG, Alkyl) q2->non_cleavable No factors_cleavable Key Factors: - Identify specific trigger - Risk of premature cleavage - Synthetic complexity cleavable->factors_cleavable factors_non_cleavable Key Factors: - Optimize PK/PD properties - Balance efficacy & systemic exposure - Established development path non_cleavable->factors_non_cleavable

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG9-Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, such as increasing their hydrodynamic volume and in vivo half-life. The use of discrete PEG (dPEG®) linkers, such as m-PEG9-acid, offers the advantage of a defined molecular weight and structure, leading to more homogeneous conjugates compared to traditional polydisperse PEG polymers. Accurate and robust analytical methods are crucial for the characterization and quality control of these modified peptides. This guide provides a comparative overview of the primary mass spectrometry-based techniques and other analytical methods used for the analysis of this compound modified peptides, complete with experimental protocols and supporting data.

Executive Summary

Mass spectrometry (MS) stands as the cornerstone for the detailed characterization of this compound modified peptides. Liquid chromatography-mass spectrometry (LC-MS) is the most versatile and widely used technique, offering high-resolution separation and sensitive detection. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is a rapid and sensitive method, particularly useful for determining the molecular weight distribution of the final product. Capillary electrophoresis-mass spectrometry (CE-MS) provides an orthogonal separation mechanism, beneficial for analyzing complex mixtures and charge variants. Nuclear magnetic resonance (NMR) spectroscopy, while not a mass spectrometry technique, offers detailed structural information and can be used as a complementary method for comprehensive characterization. The choice of technique depends on the specific analytical need, ranging from routine quality control to in-depth structural elucidation.

Mass Spectrometry-Based Approaches

The analysis of this compound modified peptides by mass spectrometry presents unique challenges due to the presence of the PEG moiety, which can influence ionization efficiency and fragmentation behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique for the analysis of PEGylated peptides, combining the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

Performance Characteristics:

ParameterPerformance
Resolution High to very high, allowing separation of closely related species.
Sensitivity High, typically in the low femtomole to attomole range.[1]
Throughput Moderate, with typical run times of 20-60 minutes per sample.
Quantitative Capability Excellent, especially when using stable isotope-labeled internal standards.[2]
Strengths - High resolving power for complex mixtures.- Provides information on both the peptide and the modification.- Amenable to high-throughput analysis.
Limitations - Ion suppression effects can impact sensitivity.- Requires careful method development for optimal separation.

Experimental Protocol: LC-MS/MS of a Tryptic Digest of an this compound Modified Protein

This protocol outlines a general procedure for the analysis of a protein modified with this compound after tryptic digestion.

  • Sample Preparation:

    • Reduce disulfide bonds in the protein sample using dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein with trypsin at a 1:20 (enzyme:protein) ratio overnight at 37°C.

    • Quench the digestion with formic acid.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.[3]

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes.[4]

    • Flow Rate: 0.2 mL/min.

  • MS/MS Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan Range: m/z 350-2000.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Acquisition: Data-dependent acquisition (DDA) selecting the top 5-10 most intense precursor ions for fragmentation.

Data Analysis: The acquired MS/MS data can be searched against a protein sequence database to identify the peptide sequences and pinpoint the site of this compound modification. The mass shift corresponding to the this compound moiety (C20H40O11, molecular weight ~456.5 g/mol ) is used to identify modified peptides.[5]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a rapid and sensitive technique well-suited for determining the molecular weight of intact this compound modified peptides and assessing the heterogeneity of the PEGylation reaction.

Performance Characteristics:

ParameterPerformance
Resolution Moderate to high, sufficient to resolve individual PEG oligomers in some cases.
Sensitivity High, in the femtomole to attomole range.
Throughput High, with analysis times of a few minutes per sample.
Quantitative Capability Semi-quantitative, relative quantification is possible.
Strengths - Rapid analysis.- High sensitivity.- Tolerant to some salts and buffers.
Limitations - Limited fragmentation information for structural elucidation.- Potential for signal suppression from the matrix.

Experimental Protocol: MALDI-TOF MS of an Intact this compound Modified Peptide

  • Sample Preparation:

    • Dissolve the purified this compound modified peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water) to a concentration of approximately 1 pmol/µL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Target Plate Spotting:

    • Mix the sample solution and matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • MS Analysis:

    • Ionization Mode: Positive ion mode.

    • Mass Analyzer: Reflector or linear mode, depending on the mass range and required resolution.

    • Laser: Nitrogen laser (337 nm).

    • Calibration: Use a standard peptide mixture for external or internal calibration.

Alternative and Complementary Analytical Techniques

While mass spectrometry is the primary tool, other techniques provide valuable and often orthogonal information for a comprehensive characterization of this compound modified peptides.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. When coupled with mass spectrometry (CE-MS), it offers a powerful alternative to LC-MS, particularly for the analysis of charged and polar molecules.

Performance Characteristics:

ParameterPerformance
Resolution Very high, capable of separating isomers and closely related species.
Sensitivity Good, though generally lower than LC-MS due to smaller injection volumes.
Throughput Moderate, with analysis times comparable to LC-MS.
Quantitative Capability Good, with appropriate internal standards.
Strengths - Orthogonal separation mechanism to HPLC.- High separation efficiency.- Low sample and solvent consumption.
Limitations - Lower loading capacity compared to HPLC.- More sensitive to matrix effects.

Experimental Protocol: CE-MS of an this compound Modified Peptide

  • Sample Preparation:

    • Dissolve the peptide in a low-ionic-strength buffer, such as 10 mM ammonium acetate, to a concentration of 1-10 µM.

  • CE Separation:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d. x 50 cm length).

    • Background Electrolyte (BGE): 50 mM ammonium acetate, pH 7.0.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Separation Voltage: 20-30 kV.

  • MS Analysis:

    • Interface: Electrospray ionization (ESI) interface.

    • Sheath Liquid: Isopropanol/water (50:50) with 0.1% formic acid at a flow rate of 2-5 µL/min.

    • MS Parameters: Similar to those used in LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and conformation of molecules in solution. For this compound modified peptides, NMR can be used to confirm the site of modification and to study the impact of PEGylation on the peptide's three-dimensional structure.

Performance Characteristics:

ParameterPerformance
Resolution Atomic-level resolution.
Sensitivity Relatively low, requiring higher sample concentrations (µM to mM range).
Throughput Low, with experiment times ranging from hours to days.
Quantitative Capability Excellent for determining the stoichiometry of modification.
Strengths - Provides detailed structural and conformational information.- Non-destructive technique.
Limitations - Low sensitivity.- Requires specialized expertise for data interpretation.- Not suitable for complex mixtures.

Experimental Protocol: 1D and 2D NMR of an this compound Modified Peptide

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 0.1-1 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher).

    • Experiments:

      • 1D ¹H NMR for a general overview of the sample.

      • 2D ¹H-¹H TOCSY to identify amino acid spin systems.

      • 2D ¹H-¹H NOESY to obtain through-space correlations for structural analysis.

      • 2D ¹H-¹³C HSQC to resolve overlapping proton signals.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the chemical shifts of the peptide backbone and side chains.

    • Analyze the chemical shift perturbations and NOE patterns to determine the site of modification and any conformational changes.

Visualizing the Workflow and Fragmentation

To better understand the analytical processes, the following diagrams illustrate a typical experimental workflow and the expected fragmentation patterns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Peptide This compound Modified Peptide Digestion Enzymatic Digestion (e.g., Trypsin) Peptide->Digestion Desalting Desalting (SPE) Digestion->Desalting LC HPLC Separation Desalting->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data ID Peptide Identification & Site of Modification Data->ID

A typical LC-MS/MS workflow for analyzing this compound modified peptides.

fragmentation_pathway cluster_peptide_frags Peptide Backbone Fragmentation cluster_peg_frags PEG Chain Fragmentation Precursor [Peptide-mPEG9-acid + nH]n+ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD peg_loss Neutral loss of (C2H4O)n units Precursor->peg_loss In-source or CID

Expected fragmentation pathways for this compound modified peptides in MS/MS.

Interpreting Fragmentation Data:

In a typical CID or HCD fragmentation experiment, this compound modified peptides will produce characteristic fragment ions.

  • Peptide Backbone Fragmentation: The peptide backbone will fragment to produce b- and y-type ions. The mass of the fragment ions containing the modification site will be shifted by the mass of the this compound moiety. This allows for the precise localization of the modification.

  • PEG Chain Fragmentation: The PEG chain itself can fragment, typically through the neutral loss of ethylene glycol units (C2H4O, 44 Da). This results in a series of peaks separated by 44 Da in the MS/MS spectrum. In-source fragmentation can also lead to the observation of ions corresponding to the peptide with a truncated PEG chain.

Conclusion

The comprehensive analysis of this compound modified peptides requires a multi-faceted approach. LC-MS/MS is the workhorse for identification, quantification, and localization of the PEG moiety. MALDI-TOF MS offers a rapid method for molecular weight determination and assessment of product homogeneity. CE-MS provides a valuable orthogonal separation technique for complex samples. Finally, NMR spectroscopy delivers detailed structural insights that are complementary to mass spectrometry data. By leveraging the strengths of each of these techniques, researchers and drug developers can ensure the thorough characterization and quality control of these important therapeutic molecules.

References

The Impact of m-PEG9-acid Conjugation on Protein Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the biological activity of proteins before and after conjugation with a specific, short-chain PEG derivative, m-PEG9-acid. By presenting supporting experimental data from analogous short-chain PEGs, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to evaluate the potential impact of this compound on their protein of interest.

The Double-Edged Sword of PEGylation: Enhanced Stability vs. Altered Bioactivity

PEGylation creates a hydrophilic shield around the protein, which can increase its hydrodynamic size, leading to reduced renal clearance and an extended circulating half-life.[1][2] This modification can also protect the protein from proteolytic degradation and reduce its immunogenicity.[1][3][4] However, the attachment of PEG chains, even short ones, can also introduce steric hindrance that may interfere with the protein's interaction with its target receptors or substrates, potentially leading to a decrease in biological activity. The extent of this activity loss is influenced by several factors, including the size and structure of the PEG, the degree of PEGylation, and the specific site of conjugation on the protein surface.

Short-chain PEGs like this compound are often explored as a compromise to gain some of the benefits of PEGylation without the significant loss of bioactivity sometimes observed with larger PEGs.

Quantitative Comparison of Biological Activity

To illustrate the potential impact of short-chain PEGylation on protein function, this section summarizes quantitative data from studies on model proteins conjugated with short-chain PEG derivatives. While specific data for this compound is limited in publicly available literature, the following tables provide valuable insights into the expected effects based on similar molecules.

Case Study 1: Enzymatic Activity of α-Chymotrypsin after PEGylation

This study investigated the effect of conjugating methoxypoly(ethylene glycol) (mPEG) of different molecular weights on the enzymatic activity of α-chymotrypsin. The data for the shorter PEG (700 Da), which is comparable in size to this compound (456.53 g/mol ), is particularly relevant.

Degree of PEGylation (Molecules of PEG per Protein)Residual Catalytic Turnover (kcat) (%)Michaelis-Menten Constant (KM) (mM)
Unmodified α-Chymotrypsin 1000.05
1 (700 Da PEG) ~85~0.08
3 (700 Da PEG) ~70~0.12
6 (700 Da PEG) ~55~0.18
9 (700 Da PEG) ~50~0.19

Table 1: Effect of the degree of PEGylation with 700 Da mPEG on the kinetic parameters of α-chymotrypsin. Data shows a progressive decrease in catalytic efficiency (kcat) and substrate affinity (increase in KM) with an increasing number of attached PEG chains.

Case Study 2: Receptor Binding Affinity

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the conjugation of this compound to a protein and for the assessment of its biological activity.

Protocol 1: Conjugation of this compound to a Protein via Amine Coupling

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues or the N-terminus) on a protein using carbodiimide chemistry.

Materials:

  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or DMF) at a molar ratio of approximately 1:1.5:1.2 (PEG-acid:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester of the PEG-acid.

  • Conjugation Reaction:

    • Add the activated m-PEG9-NHS ester solution to the protein solution. The molar ratio of PEG-linker to protein will determine the degree of PEGylation and should be optimized for the specific protein. A common starting point is a 5 to 20-fold molar excess of the PEG-linker.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG-linker and byproducts by dialysis against PBS or by using size-exclusion chromatography.

  • Characterization: Characterize the resulting PEGylated protein to determine the degree of PEGylation (e.g., using SDS-PAGE, mass spectrometry) and confirm its purity.

Protocol 2: In Vitro Bioactivity Assay (Example: Enzyme Activity Assay)

This protocol provides a general framework for assessing the enzymatic activity of a PEGylated enzyme compared to its unmodified counterpart. This should be adapted for the specific enzyme and substrate.

Materials:

  • Unmodified enzyme (control)

  • This compound conjugated enzyme

  • Substrate specific to the enzyme

  • Assay buffer appropriate for the enzyme's optimal activity

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare Enzyme Solutions: Prepare stock solutions of both the unmodified and PEGylated enzyme of known concentrations in the assay buffer.

  • Prepare Substrate Solution: Prepare a stock solution of the substrate in the assay buffer.

  • Kinetic Measurement:

    • In a microplate or cuvette, add the assay buffer.

    • Add a specific amount of the enzyme solution (unmodified or PEGylated) and incubate at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the change in absorbance (or fluorescence) over time using a spectrophotometer. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • To determine kinetic parameters, perform the assay with varying substrate concentrations.

    • Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and KM for both the unmodified and PEGylated enzyme.

    • The catalytic turnover number (kcat) can be calculated if the active enzyme concentration is known (kcat = Vmax / [E]).

  • Compare Activities: Express the activity of the PEGylated enzyme as a percentage of the activity of the unmodified enzyme.

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the logical relationships in protein PEGylation, the following diagrams are provided.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis peg This compound activated_peg m-PEG9-NHS ester peg->activated_peg Activation edc_nhs EDC + NHS edc_nhs->activated_peg pegylated_protein PEGylated Protein (Crude Mixture) activated_peg->pegylated_protein protein Protein protein->pegylated_protein Amine Coupling purification Dialysis or SEC pegylated_protein->purification purified_protein Purified PEGylated Protein purification->purified_protein characterization Characterization (SDS-PAGE, MS) purified_protein->characterization bioactivity Bioactivity Assay purified_protein->bioactivity

Caption: Workflow for protein conjugation with this compound and subsequent analysis.

logical_relationship cluster_pros Potential Advantages cluster_cons Potential Disadvantages pegylation Protein Conjugation with this compound increased_half_life Increased Half-life pegylation->increased_half_life improved_stability Improved Stability pegylation->improved_stability reduced_immunogenicity Reduced Immunogenicity pegylation->reduced_immunogenicity reduced_bioactivity Reduced Bioactivity pegylation->reduced_bioactivity steric_hindrance Steric Hindrance reduced_bioactivity->steric_hindrance due to

Caption: Logical relationship of potential outcomes of protein PEGylation.

Conclusion

Conjugation with this compound presents a promising strategy for improving the therapeutic profile of proteins by enhancing their stability and extending their in-vivo half-life. However, as with any modification, it is crucial to empirically determine the impact on the protein's biological activity. The provided data on analogous short-chain PEGs suggest that a decrease in activity is possible, and its extent is dependent on the degree of PEGylation. Researchers should carefully optimize the conjugation process and perform thorough characterization and bioactivity assays to achieve the desired balance between improved pharmacokinetic properties and retained therapeutic efficacy.

References

The Long and Short of It: A Guide to Pharmacokinetic Differences Between PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polyethylene glycol (PEG) linkers is critical for optimizing drug efficacy and safety. The length of a PEG linker, seemingly a minor detail, profoundly impacts a drug's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and ultimately excreted. This guide provides an objective comparison of short and long PEG linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

The covalent attachment of PEG chains to a therapeutic molecule, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs. This modification can increase a drug's hydrodynamic size, shielding it from enzymatic degradation and renal clearance, thereby extending its circulation half-life. However, the choice between a short or a long PEG linker is not trivial and involves a trade-off between various pharmacokinetic parameters.

Impact of PEG Linker Length on Pharmacokinetics: A Comparative Overview

The length of the PEG chain directly influences the overall molecular weight and steric hindrance of the resulting conjugate. These physical changes are the primary drivers of the observed differences in pharmacokinetic behavior.

Pharmacokinetic ParameterShort PEG Linker (<10 kDa)Long PEG Linker (>20 kDa)Rationale
Absorption Faster absorption rate for subcutaneous or intramuscular administration.Slower and more sustained absorption.[1]Smaller size allows for quicker diffusion from the injection site into circulation.
Distribution Wider tissue distribution, potentially reaching less permeable tissues.More restricted volume of distribution, primarily confined to the bloodstream and highly permeable organs.[2][3]Smaller hydrodynamic radius facilitates extravasation. Larger molecules are less able to cross endothelial barriers.
Metabolism More susceptible to enzymatic degradation and proteolysis.Increased protection from enzymatic degradation.[4]The larger PEG cloud provides a more effective steric shield for the parent molecule.
Excretion Primarily renal clearance, with faster elimination.[2]Reduced renal clearance, shifting towards slower hepatobiliary excretion for very large constructs.Molecules below the renal filtration threshold (~40-50 kDa) are efficiently cleared by the kidneys. Larger molecules are retained in circulation for longer.
Half-life (t½) Shorter circulation half-life.Significantly longer circulation half-life.Reduced renal clearance and protection from metabolism lead to prolonged systemic exposure.
Immunogenicity May offer less shielding, potentially leading to a higher immunogenic response.Provides more effective masking of epitopes, generally leading to reduced immunogenicity.The dense PEG shell can prevent recognition by the immune system.

Experimental Data: Linker Length and Pharmacokinetic Parameters

The following table summarizes experimental data from a study investigating the impact of PEG molecular weight on the pharmacokinetics of PEGylated poly l-lysine dendrimers after intravenous administration in rats.

Total Molecular Weight (kDa)Elimination Half-life (t½, hours)Clearance (mL/h)Volume of Distribution (Vd, mL)
< 201 - 10HighWide
> 3024 - 72LowRestricted

These data clearly demonstrate that larger PEGylated constructs exhibit significantly longer half-lives and lower clearance rates compared to their smaller counterparts.

Experimental Protocols

To elucidate the pharmacokinetic profiles of PEGylated drugs, a series of well-defined experiments are essential. Below are detailed methodologies for key in vivo and analytical procedures.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetics of a PEGylated therapeutic in a rat model.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: The PEGylated drug is administered intravenously (IV) via the tail vein at a predetermined dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein at various time points post-injection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Data Analysis: The concentration of the PEGylated drug in the plasma samples is quantified using a validated analytical method (see below). Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated using non-compartmental analysis.

Biodistribution Study

This protocol describes how to determine the tissue distribution of a PEGylated drug.

  • Radiolabeling: The PEGylated drug is often labeled with a radioactive isotope (e.g., Iodine-125) to facilitate detection in tissues.

  • Animal Model and Administration: The radiolabeled PEGylated drug is administered to rodents as described in the pharmacokinetic study.

  • Tissue Harvesting: At predetermined time points, animals are euthanized, and major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable) are harvested.

  • Quantification: The radioactivity in each tissue is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantification of PEGylated Drugs in Biological Samples

Accurate quantification of PEGylated molecules in complex biological matrices like plasma is crucial for pharmacokinetic analysis.

Method 1: Size-Exclusion Chromatography with Charged Aerosol Detection (SEC-CAD)

  • Principle: This method separates molecules based on their hydrodynamic size. The charged aerosol detector provides a sensitive and universal detection method for non-volatile analytes like PEGylated proteins, which may lack a UV chromophore.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column and a charged aerosol detector.

  • Procedure:

    • Plasma samples are prepared by protein precipitation to remove endogenous proteins.

    • The prepared sample is injected into the SEC-HPLC system.

    • The PEGylated drug elutes as a distinct peak, and its concentration is determined by comparing its peak area to a standard curve.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This immunoassay utilizes specific antibodies that recognize either the drug molecule or the PEG moiety for quantification.

  • Procedure:

    • A microplate is coated with a capture antibody specific to the drug.

    • Plasma samples containing the PEGylated drug are added to the wells.

    • A detection antibody, also specific to the drug or PEG and conjugated to an enzyme, is added.

    • A substrate is added, which is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent). The signal intensity is proportional to the concentration of the PEGylated drug.

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_short Short PEG Linker cluster_long Long PEG Linker Short_PK Faster Absorption Wider Distribution Faster Renal Clearance Short_Outcome Shorter Half-life Short_PK->Short_Outcome Long_PK Slower Absorption Restricted Distribution Slower Renal Clearance Long_Outcome Longer Half-life Long_PK->Long_Outcome linker PEG Linker Length linker->Short_PK < 10 kDa linker->Long_PK > 20 kDa

Figure 1. Logical relationship between PEG linker length and pharmacokinetic outcomes.

G start Start: PEGylated Drug Administration (e.g., IV in Rats) blood_sampling Serial Blood Sampling (Multiple Time Points) start->blood_sampling biodistribution Biodistribution Study (Optional) start->biodistribution plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation quantification Quantification of Drug in Plasma (e.g., HPLC, ELISA) plasma_separation->quantification pk_analysis Pharmacokinetic Analysis (Calculate t½, CL, Vd) quantification->pk_analysis end End: Pharmacokinetic Profile and Tissue Distribution pk_analysis->end tissue_harvesting Tissue Harvesting biodistribution->tissue_harvesting radioactivity_measurement Radioactivity Measurement tissue_harvesting->radioactivity_measurement radioactivity_measurement->end

References

Safety Operating Guide

Proper Disposal of m-PEG9-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG9-acid (CAS No. 2576495-35-5) was not publicly available at the time of this writing. The following procedures are based on the chemical properties of polyethylene glycol (PEG) compounds and general laboratory guidelines for the disposal of carboxylic acids. While many PEG derivatives are considered to be of low toxicity, some can be hazardous. Therefore, it is imperative to consult the official SDS provided by the supplier and your institution's Environmental Health and Safety (EHS) department before handling and disposing of this chemical.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.

A. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or glasses with side shields.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

B. Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.

II. Chemical and Physical Properties Overview

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Chemical Name 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
CAS Number 2576495-35-5
Molecular Formula C20H40O11
Molecular Weight 456.5 g/mol
Appearance Typically a white to off-white solid or viscous liquid
General Solubility Soluble in water and many organic solvents

III. Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity and concentration of the waste.

A. For Small Quantities (e.g., < 100 mL of a dilute solution <5%):

  • Dilution: Slowly add the dilute this compound solution to a large container of cold water (a dilution ratio of at least 1:20 is recommended).

  • Neutralization: While stirring, slowly add a weak base, such as a saturated sodium bicarbonate solution, to the diluted acidic waste.

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is within the neutral range of 5.0 to 9.0.[1]

  • Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).[2]

B. For Large Quantities or Concentrated Waste:

  • Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of this compound.[2] Collect the waste in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazards as indicated on the product's SDS.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Absorb the Spill: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or earth.[2]

  • Collect and Contain: Carefully sweep or scoop the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

V. Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste decision Assess Quantity and Concentration start->decision small_quant Small Quantity (<100mL, <5%) decision->small_quant Small/Dilute large_quant Large Quantity or Concentrated decision->large_quant Large/Concentrated dilute Dilute with Water (1:20 ratio) small_quant->dilute collect_waste Collect in Labeled Hazardous Waste Container large_quant->collect_waste neutralize Neutralize with Weak Base (pH 5.0-9.0) dilute->neutralize drain_disposal Dispose in Sanitary Sewer with Copious Water neutralize->drain_disposal store_waste Store in Designated Area collect_waste->store_waste professional_disposal Arrange for Professional Disposal via EHS store_waste->professional_disposal

Caption: Decision workflow for this compound disposal.

SpillManagement This compound Spill Management Protocol spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe absorb Absorb with Inert Material (e.g., sand, vermiculite) ppe->absorb collect Collect Absorbed Material into a Sealed Container absorb->collect label_waste Label as Hazardous Waste collect->label_waste decontaminate Decontaminate Spill Area label_waste->decontaminate report Report to Supervisor and EHS decontaminate->report

References

Personal protective equipment for handling m-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for m-PEG9-acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid[1]

  • Molecular Formula: C20H40O11[2][3]

  • Molecular Weight: 456.53 g/mol [1][2]

  • CAS Number: 2576495-35-5

Immediate Safety and Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on standard laboratory practices for similar chemical compounds.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles or a face shield (minimum 8-inch)Splash-proof goggles are essential. Polycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. Always inspect gloves for integrity before use.
Body Laboratory coatA standard lab coat is the minimum requirement. For larger quantities, an impervious apron should be worn over the lab coat.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.A respirator may be necessary if ventilation is inadequate or for managing large spills. For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential aerosols or dust.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage:

  • Short-term storage (days to weeks): Store at 0 - 4°C.

  • Long-term storage (months to years): For optimal stability, store at -20°C in a dry, dark place.

  • Keep the container tightly sealed to prevent moisture contamination.

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to avoid condensation.

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace in a chemical fume hood.

  • Dispensing: this compound is often a low-melting solid or a colorless oil, which can be difficult to weigh accurately. For ease of handling, it is recommended to prepare a stock solution.

  • Solution Preparation: Dissolve the reagent in an appropriate solvent such as DMSO or DMF. If preparing stock solutions in advance, store them in tightly sealed vials at -20°C for up to one month.

  • Reaction: The terminal carboxylic acid can be reacted with primary amine groups. Use non-amine-containing buffers at a pH of 7-9, such as PBS, carbonate/bicarbonate, or borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the desired reaction.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or diatomite.

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, do not attempt to clean up without proper training and equipment. Contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste materials containing this compound, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

Neutralization and Disposal:

  • Neutralization: For acidic waste, neutralization can make it safer for disposal. Slowly add a suitable base, such as sodium bicarbonate (baking soda), to the acidic waste until the pH is neutral (pH 7). This should be done by trained personnel with appropriate PPE.

  • Collection: Transfer the neutralized waste into a corrosion-resistant, leak-proof container.

  • Labeling: Clearly label the container as hazardous waste with the contents identified.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain unless it is neutralized and free of other hazardous components, and local regulations permit it.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

G cluster_handling Handling this compound cluster_disposal Disposal Plan start Start: Obtain this compound ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid or Prepare Stock Solution fume_hood->weigh experiment Perform Experiment weigh->experiment collect_waste Collect Waste (Unused reagent, contaminated materials) experiment->collect_waste End of Experiment neutralize Neutralize Acidic Waste (if applicable and trained) collect_waste->neutralize package_waste Package in Labeled, Sealed Container neutralize->package_waste dispose Dispose via Institutional Hazardous Waste Program package_waste->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG9-acid
Reactant of Route 2
Reactant of Route 2
m-PEG9-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.